2-(Tert-Butylthio)Benzaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-tert-butylsulfanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c1-11(2,3)13-10-7-5-4-6-9(10)8-12/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQXCBJAELTJRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380294 | |
| Record name | 2-(Tert-Butylthio)Benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65924-65-4 | |
| Record name | 2-(Tert-Butylthio)Benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Tert-Butylthio)Benzaldehyde synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2-(Tert-Butylthio)Benzaldehyde
Authored by a Senior Application Scientist
Introduction
This compound is a key synthetic intermediate in the pharmaceutical industry, most notably in the synthesis of Zileuton, a drug used for the treatment of asthma. Its structure, featuring a sterically hindered thioether ortho to an aldehyde, presents unique challenges and opportunities in synthetic design. This guide provides an in-depth exploration of the primary synthesis pathways to this valuable compound, offering not just protocols, but the underlying chemical principles and practical insights essential for researchers, scientists, and professionals in drug development.
This document is structured to provide a comprehensive understanding of the synthesis of this compound, focusing on two robust and scientifically sound methodologies. Each section delves into the mechanistic rationale, provides detailed experimental protocols, and offers a comparative analysis to aid in selecting the most appropriate pathway for a given research or development objective.
Synthesis Pathway I: Nucleophilic Aromatic Substitution (SNAr)
The most direct and commonly employed route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the activation of an aromatic ring towards nucleophilic attack by an electron-withdrawing group, in this case, the aldehyde functionality.
Causality and Mechanistic Insights
Aromatic rings are typically electron-rich and thus react with electrophiles. However, the presence of a strong electron-withdrawing group, such as a nitro or carbonyl group, can render the ring sufficiently electron-poor to be attacked by a nucleophile.[1][2][3][4] In the case of 2-halobenzaldehydes, the aldehyde group at the ortho position activates the ring for nucleophilic attack. The reaction proceeds through a two-step addition-elimination mechanism.[2][5] First, the nucleophile (tert-butylthiolate) attacks the carbon atom bearing the leaving group (halide), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing aldehyde group, which stabilizes the intermediate. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.
The choice of starting material is typically 2-chlorobenzaldehyde or 2-fluorobenzaldehyde, as fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond, making the carbon more electrophilic.
Experimental Protocol: SNAr Approach
This protocol is a representative example for the synthesis of this compound via nucleophilic aromatic substitution.
Materials:
-
2-Chlorobenzaldehyde
-
tert-Butyl mercaptan
-
Potassium carbonate (or other suitable base)
-
N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2-chlorobenzaldehyde (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
-
To this stirred suspension, add tert-butyl mercaptan (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Data Summary: SNAr Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Starting Material | 2-Chlorobenzaldehyde | Commercially available and activated for SNAr. |
| Nucleophile | tert-Butyl mercaptan | Source of the tert-butylthio group. |
| Base | Potassium carbonate | Deprotonates the mercaptan to form the active nucleophile. |
| Solvent | DMF | A polar aprotic solvent that facilitates SNAr reactions. |
| Temperature | 80-100 °C | Provides the necessary activation energy for the reaction. |
| Typical Yield | 70-90% | Varies with specific conditions and scale. |
Workflow Diagram: SNAr Synthesis
Caption: SNAr synthesis workflow for this compound.
Synthesis Pathway II: Directed Ortho-Metalation and Thiolation
An alternative and highly versatile strategy for the synthesis of this compound involves directed ortho-metalation, a powerful tool for the functionalization of aromatic rings. This method relies on the use of a directing group to guide a strong base, typically an organolithium reagent, to deprotonate the ortho position, followed by quenching with an appropriate electrophile.
Causality and Mechanistic Insights
The aldehyde group itself is incompatible with organolithium reagents as it would be readily attacked by the nucleophilic base.[6] Therefore, it is necessary to protect the aldehyde, often as an acetal, which is stable to the strongly basic conditions of the metalation step.[7][8][9] The acetal group then acts as a directed metalation group (DMG), coordinating to the lithium cation of the organolithium reagent and directing the deprotonation to the adjacent ortho position.
Commonly used organolithium bases include n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA) to enhance the basicity and regioselectivity.[10] Following the ortho-lithiation, the resulting aryllithium species is a potent nucleophile that can react with an electrophilic sulfur source, such as di-tert-butyl disulfide, to introduce the tert-butylthio group. The final step is the deprotection of the acetal under acidic conditions to regenerate the aldehyde functionality.
Experimental Protocol: Ortho-Metalation Approach
This protocol outlines the synthesis of this compound using a directed ortho-metalation strategy.
Part A: Protection of 2-Bromobenzaldehyde
-
To a solution of 2-bromobenzaldehyde (1 equivalent) in methanol, add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, neutralize the acid with a base (e.g., triethylamine), and remove the solvent under reduced pressure.
-
Purify the resulting acetal by distillation or chromatography.
Part B: Ortho-Metalation and Thiolation
-
Dissolve the protected 2-bromobenzaldehyde (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at this temperature for 1-2 hours to ensure complete lithiation.
-
Add a solution of di-tert-butyl disulfide (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purify the protected product by column chromatography.
Part C: Deprotection
-
Dissolve the purified acetal in a mixture of THF and 1 M hydrochloric acid.
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer and purify the final product, this compound, by column chromatography.
Data Summary: Ortho-Metalation Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Starting Material | 2-Bromobenzaldehyde | Precursor for the protected aldehyde. |
| Protecting Group | Ethylene glycol (acetal) | Protects the aldehyde from the organolithium reagent.[9] |
| Organolithium Reagent | n-Butyllithium | Strong base for ortho-lithiation.[6] |
| Solvent | THF | Aprotic solvent suitable for organolithium reactions. |
| Temperature | -78 °C | Controls the reactivity and prevents side reactions. |
| Electrophile | Di-tert-butyl disulfide | Provides the tert-butylthio group. |
| Deprotection | Aqueous HCl | Removes the acetal protecting group. |
| Typical Overall Yield | 50-70% | Multi-step synthesis generally results in lower overall yields. |
Workflow Diagram: Ortho-Metalation Synthesis
Caption: Multi-step synthesis of this compound via ortho-metalation.
Characterization
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.
-
1H NMR: The proton NMR spectrum will show characteristic signals for the aldehyde proton (around 10 ppm), the aromatic protons, and a singlet for the nine equivalent protons of the tert-butyl group (around 1.4-1.5 ppm).
-
13C NMR: The carbon NMR spectrum will display a resonance for the carbonyl carbon (around 190 ppm), signals for the aromatic carbons, and the carbons of the tert-butyl group.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (194.3 g/mol ).[11]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl group of the aldehyde (around 1700 cm-1).
Comparative Analysis of Synthesis Pathways
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Directed Ortho-Metalation |
| Number of Steps | One main step | Multiple steps (protection, metalation/thiolation, deprotection) |
| Overall Yield | Generally higher | Generally lower due to multiple steps |
| Atom Economy | Good | Moderate |
| Reagent Cost | Generally lower | Higher (organolithium reagents) |
| Scalability | More readily scalable | Can be challenging to scale due to cryogenic temperatures and pyrophoric reagents |
| Substrate Scope | Limited by the availability of activated halo-aromatics | More versatile, allows for a wider range of substituents on the aromatic ring |
| Safety Considerations | Standard laboratory procedures | Requires handling of pyrophoric organolithium reagents and cryogenic temperatures |
Conclusion
References
- Wikipedia. Organolithium reagent. [Link]
- Myers, A. Organolithium Reagents. [Link]
- Hansen, T. V., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. [Link]
- Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229. [Link]
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag. [Link]
- Reich, H. J. Organolithium Reagents. [Link]
- ResearchGate. Scheme 173. Reagents: i, s-BuLi, THF, –78ºC; ii, H2O. [Link]
- Organic Syntheses.
- Chem-St
- Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]
- ResearchGate.
- ResearchGate.
- National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
- Wikipedia.
- MDPI. Palladium-Catalyzed β-C(sp3)
- Royal Society of Chemistry.
- SynArchive. Protecting Groups List. [Link]
- Chemistry Connected. Grignard Reaction – Beyond Labz Virtual ChemLab Activity. [Link]
- Chemistry LibreTexts. Reactions with Grignard Reagents. [Link]
- Chemistry Steps.
- Fisher Scientific.
- Figshare.
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- ResearchGate. (PDF) REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. [Link]
- RSC Publishing.
- Springer. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link]
- ResearchGate. NMR analysis of the reaction of benzaldehyde (2 M in CH 3 CN) and... [Link]
- Scribd.
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An In-depth Technical Guide to the Physicochemical Properties of 2-(Tert-Butylthio)Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 2-(Tert-Butylthio)Benzaldehyde, a key intermediate in organic synthesis. The document delves into its chemical identity, structural characteristics, and physical properties. It further details a robust synthetic protocol, purification methodologies, and in-depth analytical characterization, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Safety protocols and solubility characteristics are also discussed to ensure safe handling and effective application in a laboratory setting. This guide is intended to be an essential resource for researchers and professionals engaged in synthetic chemistry and drug development, providing both foundational knowledge and practical insights into the application of this versatile compound.
Introduction
This compound, with the CAS Number 65924-65-4, is an aromatic aldehyde that features a bulky tert-butylthio group at the ortho position to the formyl group.[1] This unique structural arrangement imparts specific reactivity and physical properties that make it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and materials. A notable application is its use as a precursor in the synthesis of 2-acetylbenzo[b]thiophenes, which are key intermediates for compounds with potential therapeutic applications.[2] Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization and for the development of robust and scalable synthetic processes.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of a compound is the bedrock of its successful application in research and development. This section outlines the key identifiers and physical constants for this compound.
Chemical Identity
-
IUPAC Name: 2-(tert-butylsulfanyl)benzaldehyde[1]
-
Synonyms: 2-(tert-Butylmercapto)benzaldehyde, Benzaldehyde, 2-[(1,1-dimethylethyl)thio]-
-
CAS Number: 65924-65-4[1]
-
Molecular Formula: C₁₁H₁₄OS[1]
-
Molecular Weight: 194.30 g/mol
Structural Information
-
SMILES: CC(C)(C)Sc1ccccc1C=O
-
InChI Key: KQQXCBJAELTJRT-UHFFFAOYSA-N[1]
Physical Properties
The physical properties of this compound are summarized in the table below. These parameters are critical for designing reaction setups, purification strategies, and for ensuring safe handling.
| Property | Value | Source |
| Boiling Point | 284.3 °C at 760 mmHg | N/A |
| Density | 1.05 g/cm³ | N/A |
| Refractive Index | 1.547 | N/A |
| Flash Point | 131.1 °C | N/A |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution reaction. The following protocol is a detailed, self-validating methodology derived from established chemical principles for the synthesis of aryl thioethers.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
This protocol details the synthesis of this compound from 2-chlorobenzaldehyde and tert-butyl mercaptan. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
Materials:
-
2-Chlorobenzaldehyde
-
tert-Butyl Mercaptan
-
Sodium Hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve sodium hydroxide (1.2 equivalents) in DMF. The use of a polar aprotic solvent like DMF facilitates the dissolution of the base and promotes the nucleophilic substitution reaction.
-
Thiolate Formation: Cool the solution to 0 °C in an ice bath and add tert-butyl mercaptan (1.1 equivalents) dropwise. The strong base deprotonates the thiol to form the more nucleophilic thiolate anion. This in-situ formation is crucial for an efficient reaction.
-
Nucleophilic Substitution: To the resulting solution, add 2-chlorobenzaldehyde (1.0 equivalent) dropwise at 0 °C. The electron-withdrawing aldehyde group activates the ortho position towards nucleophilic attack by the thiolate.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting material is consumed. Heating is necessary to overcome the activation energy of the substitution on the aromatic ring.
-
Quenching and Extraction: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with diethyl ether. The organic product will partition into the ether layer, while inorganic salts remain in the aqueous phase.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol
Purification of the crude this compound is critical to obtain a product of high purity suitable for subsequent applications.
Methodology:
-
Vacuum Distillation: The crude product is purified by vacuum distillation. This technique is employed to distill the compound at a lower temperature than its atmospheric boiling point, thereby preventing thermal decomposition.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied vacuum. A forerun containing lower-boiling impurities should be discarded.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected outcomes from various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
¹H NMR (Proton NMR):
-
Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically around δ 10.0 ppm. This significant downfield shift is due to the deshielding effect of the carbonyl group.
-
Aromatic Protons (Ar-H): The four protons on the benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm). Due to the ortho-substitution, they will likely exhibit a complex splitting pattern (multiplets).
-
Tert-Butyl Protons (-C(CH₃)₃): A sharp singlet integrating to nine protons is expected in the upfield region, typically around δ 1.3-1.5 ppm. The singlet nature arises from the absence of adjacent protons, and the integration confirms the presence of the tert-butyl group.[3]
¹³C NMR (Carbon-13 NMR):
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region of the spectrum, typically around δ 190-195 ppm.
-
Aromatic Carbons: Six signals are expected in the region of δ 120-145 ppm. The carbon attached to the sulfur atom will be shifted relative to the others.
-
Tertiary Carbon (-C(CH₃)₃): A quaternary carbon signal is expected around δ 45-55 ppm.
-
Methyl Carbons (-C(CH₃)₃): A signal for the three equivalent methyl carbons will appear in the upfield region, typically around δ 30-35 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Expected Vibrational Frequencies:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹. This is a characteristic peak for an aromatic aldehyde.[4]
-
C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹, which are characteristic of the C-H bond of an aldehyde.[4]
-
Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-S Stretch: A weak absorption band may be observed in the fingerprint region (around 600-800 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 194.
-
Loss of a Methyl Group (M⁺ - 15): A fragment ion at m/z = 179, corresponding to the loss of a methyl radical from the tert-butyl group.
-
Loss of the Tert-Butyl Group (M⁺ - 57): A significant fragment ion at m/z = 137, resulting from the cleavage of the tert-butyl group.
-
Formation of the Benzoyl Cation (m/z = 105): Loss of the tert-butylthio radical would lead to the benzoyl cation.
-
Formation of the Phenyl Cation (m/z = 77): Further fragmentation of the benzoyl cation by loss of carbon monoxide.
Solubility
-
Polarity: The presence of the polar aldehyde group and the sulfur atom, combined with the nonpolar benzene ring and tert-butyl group, gives the molecule a moderate overall polarity.
-
Water Solubility: It is expected to be poorly soluble in water due to the large hydrophobic components.
-
Organic Solvent Solubility: It is anticipated to be soluble in a wide range of common organic solvents, including:
-
Non-polar solvents: Hexane, Toluene
-
Polar aprotic solvents: Diethyl ether, Ethyl acetate, Dichloromethane, Tetrahydrofuran (THF), Acetone
-
Polar protic solvents: Ethanol, Methanol (to a lesser extent)
-
The principle of "like dissolves like" is a good guide for selecting an appropriate solvent.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
This technical guide has provided a detailed examination of the physicochemical properties of this compound. By consolidating information on its chemical identity, physical properties, synthesis, purification, and analytical characterization, this document serves as a valuable resource for scientists and researchers. The outlined experimental protocols and expected analytical data provide a strong foundation for the practical application and further investigation of this important synthetic intermediate. Adherence to the described safety and handling procedures will ensure its safe and effective use in the laboratory.
References
- TCI UK. (n.d.). Synthesis of 2-Acetylbenzo[b]thiophenes. Tokyo Chemical Industry UK Ltd.
- TCI India. (n.d.). Synthesis of 2-Acetylbenzo[b]thiophenes. Tokyo Chemical Industry (India) Pvt. Ltd.
- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde.
- ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances.
Sources
- 1. uni-saarland.de [uni-saarland.de]
- 2. 4-(Methylthio)benzaldehyde | 3446-89-7 [chemicalbook.com]
- 3. acdlabs.com [acdlabs.com]
- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-Depth Technical Guide to 2-(Tert-Butylthio)Benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-(Tert-Butylthio)Benzaldehyde (CAS Number: 65924-65-4), a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, spectral characteristics, and its significant role as a versatile building block in medicinal chemistry.
Introduction: A Key Building Block for Anti-Asthmatic Therapeutics
This compound is an aromatic thioether and aldehyde that has garnered significant interest in the pharmaceutical industry. Its primary claim to notability lies in its role as a crucial intermediate in the synthesis of Zileuton, a potent 5-lipoxygenase inhibitor used in the management of asthma. The strategic placement of the tert-butylthio group ortho to the aldehyde functionality provides a unique chemical handle for the construction of complex heterocyclic systems, making it a valuable synthon for medicinal chemists. This guide will explore the fundamental chemistry of this compound, providing insights into its preparation, reactivity, and broader applications.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is paramount for its effective use in research and development. The following sections detail the key characteristics of this compound.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 65924-65-4 | |
| Molecular Formula | C₁₁H₁₄OS | |
| Molecular Weight | 194.30 g/mol | |
| IUPAC Name | 2-(tert-butylsulfanyl)benzaldehyde | |
| Appearance | Not specified, likely a liquid or low-melting solid | - |
| Boiling Point | 284.3 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.05 g/cm³ (Predicted) | [1] |
| Purity | Typically >97% | |
| Storage | 2-8°C |
Spectroscopic Analysis
Spectroscopic data is essential for the unambiguous identification and quality control of this compound.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the aldehydic proton, and the tert-butyl group.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~10.2 ppm (s, 1H): This downfield singlet is characteristic of the aldehydic proton (-CHO), deshielded by the electronegative oxygen atom and the aromatic ring current.
-
δ ~7.8-7.3 ppm (m, 4H): These multiplets in the aromatic region correspond to the four protons on the benzene ring. The ortho and para protons to the aldehyde group are typically shifted further downfield.
-
δ ~1.3 ppm (s, 9H): A sharp singlet integrating to nine protons is the hallmark of the tert-butyl group, indicating the nine equivalent methyl protons.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~192 ppm: The signal for the carbonyl carbon of the aldehyde is found in this characteristic downfield region.
-
δ ~140-125 ppm: A series of peaks corresponding to the aromatic carbons. The carbon bearing the thioether group will be significantly influenced by the sulfur atom.
-
δ ~45 ppm: The quaternary carbon of the tert-butyl group.
-
δ ~31 ppm: The signal for the three equivalent methyl carbons of the tert-butyl group.
-
The IR spectrum provides valuable information about the functional groups present in the molecule.
-
~2960 cm⁻¹: C-H stretching vibrations of the tert-butyl group.
-
~2870 cm⁻¹ and ~2770 cm⁻¹: Characteristic C-H stretching of the aldehyde proton (Fermi resonance).
-
~1700 cm⁻¹: A strong, sharp absorption band corresponding to the C=O stretching vibration of the aromatic aldehyde.
-
~1590 and ~1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion (M⁺): m/z = 194. This corresponds to the molecular weight of the compound.
-
Key Fragmentation Peaks:
-
m/z = 137: Loss of the tert-butyl group (C₄H₉).
-
m/z = 165: Loss of the formyl radical (CHO).
-
m/z = 57: The tert-butyl cation, which is often a prominent peak.
-
Synthesis and Mechanism
The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This section provides a detailed protocol and explores the underlying mechanism.
Experimental Protocol: Synthesis from 2-Chlorobenzaldehyde
This protocol outlines a laboratory-scale synthesis of this compound.
Materials:
-
2-Chlorobenzaldehyde
-
tert-Butyl mercaptan
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suitable anhydrous solvent such as DMF or DMSO.
-
Base Addition: To the stirred solvent, add a slight excess of a base, such as potassium carbonate or sodium hydride.
-
Thiol Addition: Slowly add tert-butyl mercaptan to the suspension at room temperature. Stir the mixture for 30 minutes to an hour to allow for the formation of the thiolate salt.
-
Addition of Aldehyde: Add 2-chlorobenzaldehyde dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and an organic solvent like diethyl ether or ethyl acetate.
-
Extraction: Extract the aqueous layer with the organic solvent. Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Reaction Mechanism
The synthesis proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism. The key steps are illustrated below.
Figure 1: Mechanism of Synthesis
Causality in Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF or DMSO is chosen to solvate the cation of the base and the thiolate, leaving the nucleophile relatively "naked" and more reactive. These solvents also have high boiling points, allowing for the reaction to be conducted at elevated temperatures to overcome the activation energy of the SₙAr reaction.
-
Base: A base is required to deprotonate the tert-butyl mercaptan, forming the more nucleophilic thiolate anion. The choice between a milder base like potassium carbonate and a stronger base like sodium hydride can influence the reaction rate and may depend on the purity of the reactants and the desired reaction conditions.
-
Temperature: Heating is necessary to promote the nucleophilic attack on the electron-deficient aromatic ring and to facilitate the departure of the chloride leaving group. The aldehyde group, being an electron-withdrawing group, activates the ortho position towards nucleophilic attack, but the reaction still requires thermal energy.
Reactivity and Synthetic Applications
The chemical behavior of this compound is dictated by the interplay between the aldehyde and the ortho-tert-butylthio functionalities.
Influence of the ortho-Thioether Group on Reactivity
The tert-butylthio group at the ortho position exerts several effects on the reactivity of the benzaldehyde:
-
Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of nucleophiles to the aldehyde carbonyl carbon, potentially slowing down certain addition reactions compared to unsubstituted benzaldehyde.
-
Electronic Effects: The sulfur atom of the thioether is electron-donating through resonance but can be weakly electron-withdrawing through induction. The overall electronic effect can influence the electrophilicity of the carbonyl carbon.
-
Directing Group: The thioether can act as a directing group in certain reactions, influencing the regioselectivity of further substitutions on the aromatic ring.
Key Application: Intermediate in Zileuton Synthesis
As previously mentioned, the most prominent application of this compound is in the synthesis of Zileuton.[2] The synthetic sequence involves the conversion of the aldehyde to a key benzothiophene intermediate. This transformation highlights the utility of the ortho-thioether and aldehyde functionalities in constructing the core heterocyclic structure of the drug.
Figure 2: Role in Zileuton Synthesis
Potential as a Building Block in Heterocyclic Synthesis
The structure of this compound makes it an attractive starting material for the synthesis of various sulfur-containing heterocycles. The aldehyde can participate in condensation reactions with a variety of nucleophiles, while the thioether can be involved in cyclization reactions, offering a pathway to novel molecular scaffolds of interest in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
General Hazards: The compound may be harmful if swallowed, inhaled, or absorbed through the skin.[3] It can cause skin, eye, and respiratory tract irritation.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3] Work in a well-ventilated area or under a chemical fume hood.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its efficient synthesis via nucleophilic aromatic substitution and its key role in the production of the anti-asthma drug Zileuton underscore its importance. The unique interplay of its aldehyde and ortho-thioether functionalities provides a rich platform for the construction of complex molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective application in the development of new therapeutic agents.
References
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The Solubility Profile of 2-(Tert-Butylthio)Benzaldehyde: A Technical Guide for Pharmaceutical and Chemical Research
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Tert-Butylthio)Benzaldehyde, a key intermediate in various synthetic pathways. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility. We will explore the molecular structure, predict its behavior in a range of organic solvents, and provide a detailed, self-validating experimental protocol for determining its solubility with precision. This guide is designed to empower researchers with the knowledge to effectively handle and utilize this compound in their laboratory workflows.
Introduction: Understanding the Molecule
This compound (C₁₁H₁₄OS, Molar Mass: 194.29 g/mol ) is an aromatic aldehyde functionalized with a tert-butylthio group at the ortho position.[1] Its utility in organic synthesis, particularly in the development of novel pharmaceutical agents and fine chemicals, necessitates a thorough understanding of its solubility. The solubility of a compound is a critical parameter that influences reaction kinetics, purification strategies, and formulation development.
The molecular structure of this compound is characterized by a polar benzaldehyde moiety and a non-polar tert-butylthio group. The aldehyde group (-CHO) introduces polarity through the electronegative oxygen atom, creating a dipole moment.[2] This allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents. Conversely, the bulky, non-polar tert-butyl group and the benzene ring contribute to the molecule's hydrophobic character, favoring interactions with non-polar solvents through London dispersion forces. The interplay of these opposing characteristics dictates the compound's solubility in various organic media.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[3] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.
Polarity and Intermolecular Forces
-
Polar Head: The benzaldehyde portion of the molecule contains a carbonyl group (C=O), which is polar.[4] The difference in electronegativity between carbon and oxygen results in a partial negative charge on the oxygen and a partial positive charge on the carbon.[2] This allows for dipole-dipole interactions with polar solvent molecules.
-
Non-Polar Tail: The tert-butyl group is a large, non-polar alkyl group. The sulfur atom in the thioether linkage is less electronegative than oxygen, resulting in a less polar C-S bond compared to a C-O bond. The benzene ring is also largely non-polar. These non-polar regions of the molecule will interact favorably with non-polar solvents via London dispersion forces.
Given this dual nature, this compound is expected to exhibit moderate polarity. It is unlikely to be highly soluble in very polar solvents like water or in very non-polar solvents like hexanes. Its optimal solubility is likely to be found in solvents of intermediate polarity.
Predicted Solubility in Common Organic Solvents
Based on the structural analysis, we can predict the relative solubility of this compound in a range of common organic solvents. This information is summarized in the table below. It is important to note that these are predictions and should be confirmed by experimental determination.
| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility | Rationale |
| Hexane | 1.88 | Low | Primarily non-polar interactions; the polar aldehyde group will limit solubility. |
| Toluene | 2.38 | Moderate to High | Aromatic solvent that can engage in π-π stacking with the benzene ring, and has a low polarity that can accommodate the non-polar groups. |
| Diethyl Ether | 4.34 | Moderate to High | A slightly polar solvent that can interact with the aldehyde group without being too polar to solvate the non-polar parts of the molecule.[5] |
| Chloroform | 4.81 | High | A polar aprotic solvent that can effectively solvate both the polar and non-polar regions of the molecule.[5] |
| Ethyl Acetate | 6.02 | High | A polar aprotic solvent with a good balance of polar and non-polar characteristics.[5] |
| Tetrahydrofuran (THF) | 7.6 | High | A polar aprotic solvent that is a good general solvent for many organic compounds. |
| Acetone | 20.7 | Moderate | A more polar aprotic solvent; solubility may be slightly lower than in THF or Ethyl Acetate. |
| Ethanol | 24.55 | Moderate | A polar protic solvent that can hydrogen bond with the aldehyde oxygen, but the non-polar bulk may limit high solubility. |
| Methanol | 32.7 | Low to Moderate | A more polar protic solvent than ethanol, which will likely decrease its ability to solvate the non-polar regions of the molecule. |
| Water | 80.1 | Very Low/Insoluble | The large non-polar portion of the molecule will make it immiscible with water.[5] |
Experimental Protocol for Solubility Determination
To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the equilibrium solubility of this compound in a given solvent.
Materials and Equipment
-
This compound (purity ≥97%)[6]
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the workflow for determining the solubility of this compound.
Caption: Workflow for experimental solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
To a series of vials, add a known volume (e.g., 2 mL) of the desired organic solvent.
-
Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid is crucial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the solution through a 0.45 µm syringe filter to remove any undissolved solid particles.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry, to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for quantification.
-
-
Calculation:
-
Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration by the dilution factor.
-
The resulting concentration is the solubility of this compound in the specific solvent at the experimental temperature.
-
Safety and Handling
This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8]
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8]
-
Storage: Store in a cool, dry, and well-ventilated place, away from heat and open flames.[6] The compound may be light and air sensitive.[8]
Conclusion
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2-(Tert-Butylthio)Benzaldehyde safety and handling precautions
An In-depth Technical Guide to the Safe Handling of 2-(Tert-Butylthio)Benzaldehyde
Foreword: A Proactive Approach to Chemical Safety
In the landscape of chemical research and pharmaceutical development, the introduction of novel reagents and building blocks is a constant. This compound, with its unique combination of an aromatic aldehyde and a bulky thioether moiety, represents a compound of interest for synthetic chemists. However, its structural attributes also necessitate a thorough and proactive approach to safety. This guide is designed for the experienced researcher and scientist. It moves beyond mere compliance, aiming to instill a deep, mechanistic understanding of the "why" behind each safety protocol. By treating every procedure as a self-validating system, we can ensure the well-being of laboratory personnel and the integrity of our research.
Hazard Profile and Risk Assessment: Understanding the Molecule
This compound (CAS No. 65924-65-4) is an organic compound that, while not extensively characterized in toxicological literature, presents a predictable hazard profile based on its functional groups and data from analogous structures.[1] A comprehensive risk assessment is the cornerstone of safe handling.
1.1. GHS Classification and Inherent Hazards
Safety Data Sheets (SDS) for this compound and structurally related compounds indicate several key hazards. While a harmonized classification may not be available from ECHA, supplier SDS typically classify it based on internal data and structural analogies.[2] The primary hazards stem from the aldehyde group, known for its irritant and sensitizing properties, and the thioether component, which can influence metabolic pathways and reactivity.
-
Acute Toxicity: Benzaldehyde, the parent compound, is harmful if swallowed or in contact with skin.[3][4] By extension, this compound should be handled as a substance with potential moderate acute toxicity. Assume all routes of exposure (oral, dermal, inhalation) are potentially harmful.
-
Skin Corrosion/Irritation: Aromatic aldehydes are known skin irritants.[4] Prolonged or repeated contact can lead to dermatitis.
-
Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause significant irritation.
-
Skin Sensitization: A critical concern with aldehydes is their potential to act as sensitizers.[5] Initial exposures may cause mild irritation, but subsequent contact can trigger a more severe allergic skin reaction.[5] Contaminated work clothing should not be allowed out of the workplace.[5]
-
Aquatic Toxicity: The compound is noted as being very toxic to aquatic life, necessitating precautions to prevent its release into the environment.[5]
1.2. Physicochemical Properties and Reactivity
Understanding the physical state and reactivity of a chemical is fundamental to anticipating its behavior in the laboratory environment.
| Property | Value | Significance for Safety |
| Molecular Formula | C₁₁H₁₄OS[1] | Provides basic compositional information. |
| Molecular Weight | 194.29 g/mol [1] | Influences vapor density and diffusion. |
| Appearance | Liquid (typical) | Poses a splash and vapor inhalation risk. |
| Boiling Point | 130 °C @ 33 hPa[5] | Indicates volatility; heating will increase vapor concentration. |
| Density | 0.97 g/cm³ @ 25 °C[5] | Similar to water; will not necessarily float or sink rapidly in an aqueous spill. |
| Incompatibilities | Strong oxidizing agents | The aldehyde and thioether groups can be readily oxidized, potentially leading to vigorous or exothermic reactions. |
| Stability | Stable under recommended storage conditions.[5] Sensitive to air and light.[5] | Exposure to air can lead to oxidation of the aldehyde to a carboxylic acid. Light can promote degradation. Proper storage is crucial. |
The Control Hierarchy: From Engineering Solutions to Personal Protection
Effective chemical safety relies on a multi-layered approach known as the hierarchy of controls. The most effective measures involve removing the hazard or isolating personnel from it. Personal Protective Equipment (PPE) is the final, essential barrier.
2.1. Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the hazard from the operator and are the most reliable way to control exposure.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood.[6] The hood's exhaust ventilation is critical for capturing vapors at the source, preventing inhalation exposure. The face velocity should be verified to be at least 100 feet per minute.[6]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible and unobstructed in the immediate work area.[6] Personnel must be trained on their location and operation before beginning work.[7]
2.2. Administrative Controls: Safe Work Practices
These are the procedures and policies that minimize exposure duration and frequency.
-
Minimize Quantities: Use the smallest amount of the chemical necessary for the experiment.
-
Restricted Access: Designate specific areas for working with this compound.
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[6][8] Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before breaks.[5][8]
-
Labeling: Ensure all containers are clearly labeled with the chemical name and primary hazards.
2.3. Personal Protective Equipment (PPE): The Essential Final Barrier
PPE is not a substitute for robust engineering and administrative controls but is crucial for protecting against residual exposure and in the event of a spill or splash.[9]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile rubber gloves are commonly used for a range of organic chemicals, but it is imperative to consult the glove manufacturer's compatibility data for protection against aromatic aldehydes and thioethers.[5][10] Gloves must be inspected before use and removed properly to avoid skin contact.[5] Contaminated gloves should be disposed of as hazardous waste.[5]
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[9] If there is a significant risk of splashing or a highly exothermic reaction, a face shield should be worn in addition to goggles.[9][10]
-
Skin and Body Protection: A flame-resistant laboratory coat, fully buttoned, is required.[10] Long pants and closed-toe, closed-heel shoes that cover the entire foot must be worn.[10]
-
Respiratory Protection: Respiratory protection should not be necessary under normal operating conditions where a fume hood is used.[11] However, a NIOSH-approved respirator with an organic vapor cartridge may be required in emergencies, such as a large spill or ventilation failure. Use of respirators requires a formal respiratory protection program, including medical evaluation, training, and fit-testing, as mandated by OSHA (29 CFR 1910.134).[11]
Standard Operating Procedures: A Step-by-Step Guide
3.1. Handling Protocol
-
Preparation: Before handling, review the Safety Data Sheet (SDS). Ensure the fume hood is operational and the sash is at the appropriate working height. Clear the work area of any unnecessary equipment or chemicals.
-
Don PPE: Put on all required PPE as detailed in Section 2.3.
-
Transfer: Conduct all transfers of the chemical within the fume hood. Use a pipette or other appropriate tool to transfer liquids to minimize the risk of spills. If transferring from a larger container, ensure it is done slowly and carefully.
-
Reaction Setup: Add the reagent to the reaction vessel inside the fume hood. Once the apparatus is sealed, the reaction can be moved to a designated area outside the hood if necessary, provided it is a closed system.
-
Post-Handling: Tightly seal the container. Decontaminate any surfaces that may have come into contact with the chemical.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contamination of skin or clothing. Wash hands thoroughly.
3.2. Storage Protocol
-
Container: Keep the compound in its original, tightly sealed container.
-
Location: Store in a cool, dry, and well-ventilated area designated for chemical storage. Do not store on the floor.[7]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents.
-
Protection: Protect from light and air to prevent degradation.[5] Storing under an inert atmosphere (e.g., nitrogen or argon) can further preserve quality.[4] The recommended storage temperature is often 2-8°C.
Emergency Response: Preparedness and Action
4.1. First-Aid Measures
Immediate action is critical in the event of an exposure.[12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open to ensure thorough rinsing.[12] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately.[13] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for emergency medical services.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
4.2. Spill Response Protocol
A spill must be managed promptly and safely. The response depends on the size of the spill.[14]
For a Minor Spill (<100 mL) inside a Fume Hood:
-
Alert: Alert personnel in the immediate area.
-
Contain: Ensure the spill is contained within the fume hood.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. Work from the outside of the spill inward.[13][15]
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[13]
-
Decontaminate: Clean the spill area with a suitable detergent and water solution.[13]
-
Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.[13]
For a Major Spill (>100 mL) or any spill outside a fume hood:
-
Evacuate: Immediately alert everyone and evacuate the area.[13][14]
-
Isolate: Close the doors to the laboratory to contain vapors.[14]
-
Report: Call emergency services (e.g., 911) and the institution's Environmental Health and Safety (EHS) office from a safe location.[12] Provide details about the chemical spilled, the quantity, and the location.
-
Secure: Prevent re-entry to the area until authorized by emergency personnel.[14]
Waste Disposal
All waste materials contaminated with this compound, including excess reagent, reaction mixtures, contaminated absorbent material, and disposable PPE, must be handled as hazardous waste.[13]
-
Collection: Collect waste in a designated, compatible, and properly sealed container. Do not mix with incompatible waste streams.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through the institution's licensed hazardous waste management provider. Do not pour this chemical down the drain, as it is toxic to aquatic life.[4][5]
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- National Toxicology Program (NTP). (1990). TR-378: Toxicology and Carcinogenesis Studies of Benzaldehyde (CASRN 100-52-7) in F344/N Rats and B6C3F1 Mice (Gavage Studies).
- eCFR. (n.d.). 21 CFR 1310.02 -- Substances covered.
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A Researcher's Guide to Sourcing and Application of 2-(Tert-Butylthio)Benzaldehyde
This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of 2-(Tert-Butylthio)Benzaldehyde (CAS No. 65924-65-4), a key chemical intermediate. The document details its commercial availability, requisite quality control measures, safe handling protocols, and its significance as a building block in synthetic chemistry.
Introduction to this compound
This compound is an aromatic thioether and aldehyde, rendering it a versatile bifunctional molecule for organic synthesis. Its structure, featuring a benzaldehyde core with a bulky tert-butylthio group at the ortho position, presents unique steric and electronic properties. The aldehyde functional group serves as a reactive handle for a multitude of transformations, including nucleophilic additions, condensations, and oxidations, while the thioether moiety can be involved in various coupling reactions or be oxidized to sulfoxides and sulfones, further expanding its synthetic utility.[1] These characteristics make it a valuable precursor in the synthesis of complex organic molecules, particularly within the pharmaceutical and fine chemical industries.[2]
The strategic placement of the tert-butylthio group can influence the reactivity and conformation of the final products, a feature that is highly sought after in the rational design of new chemical entities. Its role as a building block is analogous to other substituted benzaldehydes, which are fundamental to creating a wide array of pharmaceuticals, from anticonvulsants to antimalarials.[2]
Commercial Sourcing and Supplier Overview
Procuring high-quality starting materials is a critical first step in any research and development workflow. This compound is available from several reputable chemical suppliers. When selecting a supplier, researchers must consider factors such as purity, available quantities, lead times, and the comprehensiveness of supporting documentation like Certificates of Analysis (CoA) and Safety Data Sheets (SDS).
Below is a comparative summary of major commercial suppliers for this compound.
| Supplier | Product/Catalog Number | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich (MilliporeSigma) | AABH93DE3B1C (via AA BLOCKS) | 65924-65-4 | 97% | Contact for availability |
| Santa Cruz Biotechnology, Inc. | sc-263632 | 65924-65-4 | Not specified | Contact for availability[3] |
| Gentaur Molecular Products | B30862 (via pfalslandbauer) | 65924-65-4 | Not specified | 5 G |
Note: Availability and product specifications are subject to change. It is imperative to contact the suppliers directly for the most current information and to request lot-specific documentation.
Physicochemical Properties and Specifications
Understanding the fundamental properties of this compound is essential for its proper handling, storage, and use in experimental design.
| Property | Value | Source |
| CAS Number | 65924-65-4 | [4][3] |
| Molecular Formula | C₁₁H₁₄OS | [4][3] |
| Molecular Weight | 194.3 g/mol | [4] |
| IUPAC Name | 2-(tert-butylsulfanyl)benzaldehyde | [4] |
| Alternate Names | 2-(tert-Butylmercapto)benzaldehyde | [3] |
| Purity | 97% (Typical) | [4] |
| Appearance | Not specified (typically a liquid or low-melting solid) | |
| Storage Temperature | 2-8°C | [1][4] |
Quality Control and Analytical Verification
Upon receipt of this compound, independent verification of its identity and purity is a cornerstone of good laboratory practice (GLP) and ensures the reliability of experimental outcomes. The following workflow outlines a standard procedure for quality control assessment.
Caption: Standard QC workflow for incoming this compound.
Experimental Protocol: Analytical Verification
-
Proton NMR (¹H NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure by identifying characteristic proton signals.
-
Procedure:
-
Expected Signals: The spectrum should be consistent with the structure. Key expected resonances include: a singlet for the aldehyde proton (CHO) typically found at a high chemical shift (δ 9-10 ppm), aromatic protons in the region of δ 7-8 ppm, and a sharp singlet for the nine equivalent protons of the tert-butyl group [(CH₃)₃C] at a lower chemical shift (δ 1-1.5 ppm).[5] The integration of these peaks should correspond to a 1:4:9 ratio (aldehyde:aromatic:tert-butyl).
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
-
Objective: To determine the purity of the compound and identify any volatile impurities.
-
Procedure:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., diethyl ether or ethyl acetate).
-
Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar HP-5MS column).[6]
-
Run a temperature program to separate the components, for example: hold at 100°C for 5-10 minutes, then ramp at 5-10°C/min to 300°C.[6]
-
Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity.
-
Analyze the mass spectrum of the main peak to confirm the molecular weight (m/z = 194.3) and fragmentation pattern consistent with this compound.
-
-
Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when working with reactive chemical intermediates. The information provided in the Safety Data Sheet (SDS) is the primary source for hazard identification and mitigation.[7][8]
Key Hazards:
-
Flammability: Combustible liquid. Keep away from heat, sparks, and open flames.[7][9]
-
Toxicity: Harmful if swallowed or in contact with skin.[7][8]
-
Irritation: Causes skin irritation.[7]
-
Sensitization: May cause an allergic skin reaction or allergy/asthma symptoms if inhaled.[7]
-
Aquatic Toxicity: Toxic to aquatic life.[7]
Protocol for Safe Handling and Storage
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[7]
-
Ventilation: Handle the compound within a certified chemical fume hood to avoid inhalation of vapors.[9]
-
Dispensing: Use caution when transferring the liquid. Avoid direct contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of soap and water.
-
Storage:
-
Store containers in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is between 2-8°C.[4]
-
Keep the container tightly sealed to prevent exposure to air and moisture, which could lead to degradation (e.g., oxidation of the aldehyde).
-
Store away from incompatible materials such as strong oxidizing agents.
-
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release to the environment.[7]
Caption: Recommended workflow for safe handling of this compound.
Applications in Research and Drug Development
Substituted benzaldehydes are foundational materials in medicinal chemistry.[2] The unique thioether linkage in this compound makes it a precursor for compounds where a sulfur atom at the ortho position is desired. Such moieties are present in various biologically active molecules. Potential synthetic applications include:
-
Synthesis of Heterocycles: The aldehyde can be condensed with amines or other nucleophiles to form Schiff bases, which can then undergo cyclization to produce sulfur-containing heterocyclic scaffolds like benzothiazines or related structures.[10]
-
Modification of the Thioether: The sulfur atom can be oxidized to a sulfoxide or sulfone, which dramatically alters the electronic and steric properties of the molecule, providing a route to analogues with different pharmacological profiles.
-
Directed Ortho-Metalation: While the existing substitution pattern is set, understanding the principles of directed ortho-metalation is key to the synthesis of such compounds, where a directing group guides lithiation to the ortho position for subsequent reaction with an electrophile.[11]
The development of novel synthetic routes to create derivatives of this compound is an active area of research, aimed at producing molecules with potential therapeutic value.[12][13]
Conclusion
This compound is a specialized chemical reagent with significant potential for synthetic applications in drug discovery and materials science. Sourcing this compound from reliable commercial suppliers is the first step, which must be followed by rigorous in-house quality control to ensure the integrity of research data. By adhering to the stringent safety and handling protocols outlined in this guide, researchers can confidently and safely incorporate this versatile building block into their synthetic workflows, paving the way for the discovery of novel chemical entities.
References
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- ResearchGate. Scheme 30.
- Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]
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stability and storage conditions for 2-(Tert-Butylthio)Benzaldehyde
An In-Depth Technical Guide to the Stability and Storage of 2-(Tert-Butylthio)Benzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the chemical stability, optimal storage conditions, and handling procedures for this compound (CAS 65924-65-4). The inherent reactivity of the molecule is dictated by the interplay between its two primary functional groups: the aromatic aldehyde and the tert-butyl thioether. The aldehyde moiety is highly susceptible to oxidation, representing the principal degradation pathway. The thioether group presents a secondary, though less probable, route for oxidative degradation. This document synthesizes data from chemical supplier information, foundational organic chemistry principles, and analogous compound behavior to establish scientifically grounded protocols for maintaining the long-term purity and integrity of this valuable research compound. The recommendations provided herein are essential for researchers, scientists, and drug development professionals to ensure the reliability and reproducibility of their experimental outcomes.
Physicochemical and Structural Overview
This compound is an aromatic aldehyde derivative featuring a sterically hindered thioether at the ortho position. Understanding its fundamental properties is the first step in developing a robust storage strategy.
| Property | Value | Source |
| CAS Number | 65924-65-4 | [1][2] |
| Molecular Formula | C₁₁H₁₄OS | [2] |
| Molecular Weight | 194.3 g/mol | [1] |
| IUPAC Name | 2-(tert-butylsulfanyl)benzaldehyde | [1] |
| Typical Purity | ≥95-97% | [1][3] |
| Appearance | Colorless to yellow liquid | [4] |
Core Stability Analysis: A Tale of Two Functional Groups
The stability profile of this compound is not monolithic; it is a direct consequence of the vulnerabilities and strengths of its constituent functional groups. The primary points of reactivity are the aldehyde's formyl proton and the thioether's sulfur atom.
Primary Degradation Pathway: Aldehyde Oxidation
The most significant stability concern for this compound is the oxidation of the aldehyde group. Aromatic aldehydes, in general, are readily oxidized to their corresponding carboxylic acids, a reaction that can be initiated simply by exposure to atmospheric oxygen[4]. This process is often autocatalytic and can be accelerated by light and trace metal impurities.
Causality: The carbon-hydrogen bond of the aldehyde group is relatively weak and susceptible to radical-initiated abstraction. The resulting benzoyl radical reacts readily with molecular oxygen to form a peroxy radical, which then propagates a chain reaction, ultimately yielding the carboxylic acid. For this compound, this degradation results in the formation of 2-(tert-butylthio)benzoic acid, an impurity that can significantly impact subsequent reactions or biological assays.
Secondary Degradation Pathway: Thioether Oxidation
The sulfur atom of the thioether group is in a lower oxidation state and can be oxidized to a sulfoxide and subsequently to a sulfone[5]. This typically requires stronger oxidizing conditions than aldehyde oxidation (e.g., exposure to peroxides, peroxyacids, or ozone)[5].
Field-Proven Insight: While possible, the oxidation of the thioether in this specific molecule is sterically hindered by the bulky tert-butyl group. This steric shield makes the sulfur atom less accessible to oxidants compared to unhindered thioethers like its methylthio analogue[6]. Therefore, under proper storage conditions designed to prevent aldehyde oxidation, thioether oxidation is a much less prevalent degradation pathway. However, it should be considered if the compound is inadvertently exposed to oxidizing reagents.
Photolytic and Hydrolytic Stability
-
Photostability: Benzaldehyde itself can undergo light-induced degradation[7][8]. While not the primary concern, prolonged exposure to UV or even strong ambient light should be avoided to prevent the formation of unforeseen byproducts.
-
Hydrolytic Stability: Thioethers and aldehydes are generally stable to neutral water. Hydrolysis is not considered a significant risk under standard storage and handling conditions. However, the compound should be protected from moisture, as water can participate in oxidative processes[7].
Recommended Storage and Handling Protocols
A self-validating storage protocol is one that proactively addresses all potential degradation pathways. The following conditions are designed to maintain the compound's purity above 95% for an extended period.
Optimal Storage Conditions
The primary goal is the strict exclusion of atmospheric oxygen and light.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Slows the rate of all potential chemical degradation reactions[1]. Do not freeze, as this can cause moisture condensation upon thawing. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | CRITICAL. Displaces atmospheric oxygen, directly inhibiting the primary aldehyde oxidation pathway[7][9]. |
| Light | Amber Glass Vial / Store in Darkness | Prevents potential photolytic degradation and light-catalyzed oxidation[7][10]. |
| Container | Tightly-Sealed Glass Vial with PTFE-lined Cap | Prevents ingress of air and moisture. Glass is inert. PTFE liners provide a superior seal and chemical resistance. |
Professional Handling Procedures
Every time the container is opened, the material is at risk. Adherence to a strict handling protocol is paramount.
-
Equilibration: Before opening, allow the vial to warm to ambient temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold compound.
-
Inert Atmosphere Operations: Whenever possible, handle the compound under an inert atmosphere.
-
Gold Standard: Use a glovebox for all aliquoting and weighing operations.
-
Practical Alternative: For brief access, use standard Schlenk line techniques. Open the vial under a positive pressure of argon or nitrogen.
-
-
Minimize Exposure Time: Work efficiently to minimize the time the vial is open.
-
Blanket and Reseal: Before resealing the cap, flush the headspace of the vial with a gentle stream of argon or nitrogen. Seal tightly.
-
Return to Storage: Promptly return the vial to refrigerated (2-8°C) storage.
Experimental Protocol: Purity Verification and Stability Testing
Trust in a reagent is validated by data. This protocol outlines a standard method for assessing the purity of this compound.
Workflow for Stability Assessment
Step-by-Step HPLC Method
This method serves as a starting point and should be optimized for the specific instrumentation available.
-
Standard Preparation: Accurately prepare a stock solution of this compound in acetonitrile at 1.0 mg/mL. Prepare serial dilutions to create a calibration curve (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).
-
Sample Preparation: Prepare a sample from the storage vial at a concentration of ~0.25 mg/mL in acetonitrile.
-
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with a UV/Vis or DAD detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water. A good starting point is 70:30 (Acetonitrile:Water).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at ~254 nm, where the benzene ring provides strong absorbance.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run the calibration standards to establish linearity.
-
Inject the sample. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks (Area %).
-
The primary degradation product, 2-(tert-butylthio)benzoic acid, will be more polar and thus should have a shorter retention time than the parent compound.
-
Conclusion
The chemical integrity of this compound is primarily threatened by its susceptibility to aerobic oxidation at the aldehyde functional group. A secondary, less significant risk involves the oxidation of the thioether moiety. Both of these degradation pathways can be effectively mitigated by the strict implementation of proper storage and handling protocols. The cornerstone of this strategy is the diligent exclusion of atmospheric oxygen and light, achieved by maintaining the compound under an inert atmosphere at refrigerated temperatures (2-8°C) in a light-protected container. By adhering to these scientifically-grounded procedures, researchers can ensure the stability of this reagent, thereby safeguarding the validity and reproducibility of their scientific work.
References
- Master Organic Chemistry. (2015). Thiols and Thioethers: Properties and Key Reactions.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 240, Benzaldehyde.
- Carl ROTH. (2020). Safety Data Sheet: Benzaldehyde.
- Reddit. (2013). Handling thiols in the lab.
- Organic Chemistry Portal. (n.d.). tert-Butyl Ethers.
- Ziegler, H. (2018). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. ResearchGate.
- Google Patents. (n.d.). EP0011281B1 - Process for the preparation of p-tert.-butyl benzaldehyde and the derivatives thereof substituted in the nucleus by halogen.
- Wikipedia. (n.d.). Benzaldehyde.
- Cremonini, M. A., et al. (1991). Photoreaction of a stable thioaldehyde 2,4,6-tri-tert-butylthiobenzaldehyde. Journal of the Chemical Society, Perkin Transactions 2.
- Du, Y., et al. (2007). Benzaldehyde Derivatives from Sarcodontia crocea. Journal of Natural Products.
- Balik, A. R., et al. (2021). Effects of storage conditions on thiol disulfide homeostasis. Medicine Science | International Medical Journal.
- Google Patents. (n.d.). CN101440028A - Process for synthesizing p-tertiary butyl benzaldehyde.
- JoVE. (2023). Video: Preparation and Reactions of Thiols.
- Chemistry Stack Exchange. (2018). Reactivity of Benzaldehyde between aldehydes.
- ResearchGate. (n.d.). Degradation of tert-butyl alcohol in water at pH 3.0.
- Kocienski, P. J. (1994). Protecting Groups. Thieme.
- Jaroszewicz, M., et al. (2015). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Journal of Molecular Modeling.
- ResearchGate. (n.d.). Benzaldehyde derivatives with investigated inhibition profile.
- Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Benzaldehyde.
- Patsnap. (n.d.). Process for synthesizing p-tertiary butyl benzaldehyde.
- Freie Universität Berlin. (n.d.). Development of a Tert-Butyl Thiol Linker for the Synthesis of Peptide Thioesters.
- Quora. (2018). What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal?
- Taylor & Francis Online. (n.d.). Thioethers – Knowledge and References.
- PubMed. (n.d.). Fmoc-based synthesis of peptide thioesters for native chemical ligation employing a tert-butyl thiol linker.
- Google Patents. (n.d.). Process for the preparation of 4-tert-butylbenzaldehyde.
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Methodological & Application
Application Notes & Protocols: 2-(Tert-Butylthio)Benzaldehyde as a Versatile Precursor in Pharmaceutical Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the application of 2-(tert-butylthio)benzaldehyde in pharmaceutical synthesis. This versatile bifunctional molecule, featuring a reactive aldehyde and a sterically hindered thioether, serves as a powerful building block for constructing complex heterocyclic scaffolds prevalent in medicinal chemistry. We will explore its synthesis, unique reactivity—primarily through directed ortho-metalation (DoM)—and its role in the synthesis of key pharmaceutical intermediates. The protocols provided herein are designed to be robust and are accompanied by mechanistic insights to explain the causality behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction: The Strategic Value of this compound
In the landscape of drug discovery, the efficient synthesis of novel molecular architectures is paramount. Benzaldehyde and its derivatives are fundamental building blocks, offering a reactive carbonyl group for a multitude of chemical transformations.[1] The strategic introduction of a tert-butylthio group at the ortho position imparts unique reactivity that elevates its utility far beyond that of a simple aromatic aldehyde.
The two key functional handles of this compound are:
-
The Aldehyde Group: A classic electrophilic site for nucleophilic addition, condensation, and oxidation/reduction reactions, enabling the formation of alcohols, imines, and carboxylic acids.[2][3]
-
The Thioether Group: This moiety is not merely a passive substituent. It acts as a powerful Directing Metalating Group (DMG) , facilitating the selective deprotonation of the adjacent ortho-position (C3) on the benzene ring.[4] This directed ortho-metalation (DoM) opens a pathway for regioselective functionalization that is often difficult to achieve through traditional electrophilic aromatic substitution.
This guide will demonstrate how these features are synergistically exploited in multi-step syntheses to create valuable pharmaceutical intermediates.
Physicochemical Properties
A summary of the key properties of the title compound is presented below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 65924-65-4 | [5] |
| Molecular Formula | C₁₁H₁₄OS | [5] |
| Molecular Weight | 194.29 g/mol | [5] |
| IUPAC Name | 2-(tert-butylsulfanyl)benzaldehyde | |
| Appearance | Not specified, typically a liquid or low-melting solid | |
| Storage | 2-8°C, under inert gas | [6] |
Synthesis of the Precursor: this compound
The most direct route to this compound involves the nucleophilic aromatic substitution of an ortho-halogenated benzaldehyde with a tert-butylthiolate salt. This method is efficient and scalable.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
Principle: This protocol is based on the method reported by Chemburkar et al. in the context of synthesizing intermediates for the asthma drug, Zileuton. 2-Chlorobenzaldehyde is treated with tert-butyl mercaptan in the presence of a base to form the desired thioether.
Materials:
-
2-Chlorobenzaldehyde
-
Tert-butyl mercaptan (2-methyl-2-propanethiol)
-
Sodium hydroxide (NaOH) or other suitable base
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Diethyl ether or Ethyl acetate for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-chlorobenzaldehyde (1.0 eq) in DMF.
-
Add tert-butyl mercaptan (1.1 eq) to the solution.
-
Add a suitable base, such as powdered sodium hydroxide (1.2 eq), portion-wise while stirring. Caution: The reaction may be exothermic.
-
Heat the reaction mixture to 60-80°C and monitor by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Causality Insight: A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the SNAr reaction. The base is crucial for deprotonating the mercaptan, forming the highly nucleophilic thiolate anion which then displaces the chloride on the aromatic ring.
Key Reactivity and Pharmaceutical Applications
The synthetic power of this compound lies in the ability to selectively functionalize either the aldehyde or the aromatic ring.
Directed Ortho-Metalation (DoM)
The thioether is a well-established directing group for ortho-lithiation.[4] The heteroatom coordinates to the alkyllithium reagent, positioning the strong base to abstract the most acidic proton, which is the one ortho to the directing group.[7]
Mechanistic Rationale: The sulfur atom of the thioether acts as a Lewis base, coordinating with the lithium atom of the organolithium base (e.g., n-BuLi). This coordination pre-complexes the base near the C3 proton, lowering the activation energy for deprotonation at this site compared to other sites on the ring.
Caption: Logical pathway of a Directed Ortho-Metalation reaction.
Protocol 2: Ortho-Formylation via DoM
Principle: This protocol demonstrates the DoM strategy by introducing a second formyl group at the C3 position, creating a valuable dialdehyde intermediate.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Standard extraction and purification supplies
Step-by-Step Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add TMEDA (1.2 eq) to the solution.
-
Cool the flask to -78°C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.2 eq) dropwise via syringe. The solution may change color. Stir for 1-2 hours at -78°C.
-
Add anhydrous DMF (1.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding 1 M HCl at 0°C.
-
Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the resulting 2-(tert-butylthio)-1,3-benzenedicarbaldehyde by column chromatography.
Causality Insight: TMEDA is a chelating agent for lithium ions, which can break up butyllithium aggregates and increase its basicity, leading to more efficient lithiation.[8] The reaction is performed at -78°C to prevent side reactions, such as nucleophilic attack of the n-BuLi on the aldehyde.
Case Study: Synthesis of a Zileuton Intermediate
A practical application of this compound is in the synthesis of 2-acetylbenzo[b]thiophene, a key intermediate for the anti-asthma drug Zileuton.
Synthetic Pathway: The synthesis involves an initial transformation of the precursor, followed by a cyclization and subsequent reaction to form the target benzothiophene.
Caption: Synthetic route to a key intermediate of Zileuton.
Protocol 3: Synthesis of 2-Acetylbenzo[b]thiophene
Principle: This multi-step protocol, adapted from the work of Chemburkar et al., first converts the tert-butyl thioether into a disulfide, which then undergoes a condensation/cyclization sequence.
Materials:
-
This compound
-
Hydrobromic acid (HBr) in water
-
Acetylacetone
-
Chloroacetone
-
Base (e.g., sodium ethoxide)
-
Ethanol
Step-by-Step Procedure:
Part A: Formation of the Disulfide
-
Treat this compound (1.0 eq) with aqueous HBr.
-
Heat the mixture to induce cleavage of the tert-butyl group and formation of the corresponding thiol, which is then oxidized in situ (or upon workup) to the disulfide derivative.
-
Isolate the disulfide intermediate after aqueous workup and extraction.
Part B: Synthesis of 2-Acetylbenzo[b]thiophene
-
Dissolve the disulfide intermediate from Part A in ethanol.
-
Add acetylacetone and chloroacetone to the solution.
-
Add a base, such as sodium ethoxide, and heat the reaction mixture under reflux.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, neutralize, and extract the product.
-
Purify the crude product by recrystallization or column chromatography to yield 2-acetylbenzo[b]thiophene.
Causality Insight: The acid-catalyzed cleavage of the tert-butyl group is a standard deprotection strategy. The subsequent cyclization is a variation of the Gewald reaction, where the in-situ generated thiol reacts in a complex cascade with the dicarbonyl compounds to build the thiophene ring fused to the benzene core.
Conclusion
This compound is a strategically designed precursor with significant applications in pharmaceutical synthesis. Its value stems from the orthogonal reactivity of its aldehyde and thioether functionalities. The thioether group enables highly regioselective C-H activation via directed ortho-metalation, providing access to substituted aromatic cores that are otherwise challenging to synthesize. As demonstrated in the synthesis of a key Zileuton intermediate, this building block facilitates the efficient construction of complex, biologically relevant heterocyclic systems. The protocols and mechanistic discussions provided herein serve as a foundational resource for researchers aiming to leverage this potent chemical tool in their drug discovery and development programs.
References
- Pape, A. R., et al. (2001). Ortho versus r-Metalation of Ethyl Phenyl Sulfide by. ACS Publications.
- 2-(Methylthio)benzaldehyde. MySkinRecipes.
- Directed (ortho) Metallation. University of Rochester, Department of Chemistry.
- The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Bailey, W. F., et al. (2022). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. PubMed Central.
- Hussain, H., et al. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC.
- Reactions between organometallic reagents and aldehydes or ketones. Oxford Academic (Oxford University Press) via YouTube.
- Organometallic Reagents and Carbanions: Crash Course Organic Chemistry #28. CrashCourse via YouTube.
Sources
Topic: Reaction Mechanism of 2-(Tert-Butylthio)Benzaldehyde with Nucleophiles
An Application Guide for Researchers
Abstract
This technical guide provides a comprehensive examination of the reaction mechanisms of 2-(tert-butylthio)benzaldehyde with a range of common nucleophiles. As a versatile synthetic intermediate, understanding its reactivity is crucial for professionals in medicinal chemistry and materials science. This document elucidates the electronic and steric influence of the ortho-tert-butylthio group on the reactivity of the aldehyde carbonyl. We present detailed mechanistic pathways for key transformations—including organometallic additions, reductions, imine formations, and olefination reactions—supported by established chemical principles. Furthermore, this guide includes detailed, field-tested laboratory protocols, data interpretation guidelines, and visual aids to empower researchers to confidently and effectively utilize this valuable reagent in their synthetic endeavors.
Introduction and Scientific Context
This compound is an aromatic aldehyde distinguished by the presence of a bulky thioether group at the ortho position.[1][2] This substitution pattern imparts unique steric and electronic properties that modulate the reactivity of the carbonyl group, making it a subject of interest for complex molecule synthesis. The aldehyde functional group is a cornerstone of organic synthesis, participating in a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactions are central to the construction of pharmacophores and advanced materials.[3][4]
The primary objective of this application note is to provide a detailed, yet accessible, guide to the mechanistic principles governing the reactions of this compound. By understanding why the molecule behaves as it does, researchers can better predict reaction outcomes, optimize conditions, and troubleshoot synthetic challenges.
The Aldehyde Carbonyl: A Primer on Reactivity
The foundational reaction of aldehydes is nucleophilic addition. The carbonyl group (C=O) is highly polarized, rendering the carbon atom electrophilic (electron-poor) and a prime target for attack by nucleophiles (electron-rich species).[5] The general mechanism proceeds in two steps:
-
Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond. This results in the formation of a tetrahedral alkoxide intermediate where the carbon's hybridization changes from sp² to sp³.[6][7]
-
Protonation: The negatively charged oxygen of the alkoxide intermediate is protonated, typically by a weak acid or during an aqueous workup, to yield the final alcohol product.[6][7]
Aromatic aldehydes like benzaldehyde are generally less reactive than their aliphatic counterparts because the phenyl ring donates electron density through resonance, making the carbonyl carbon less electrophilic.[6][7]
The Influence of the 2-(tert-butylthio) Substituent
The ortho-tert-butylthio group modifies this inherent reactivity in two significant ways:
-
Electronic Effects: The sulfur atom possesses lone pairs of electrons that can be donated into the aromatic ring via resonance. This effect can slightly decrease the electrophilicity of the carbonyl carbon. However, sulfur is also more electronegative than carbon, leading to an inductive electron-withdrawing effect. The interplay of these factors finely tunes the carbonyl's reactivity.
-
Steric Hindrance: The bulky tert-butyl group provides a significant steric shield around one face of the aldehyde. This steric congestion can influence the trajectory of the incoming nucleophile, potentially leading to diastereoselectivity in certain reactions and slowing reaction rates compared to less hindered aldehydes.
Mechanistic Pathways with Common Nucleophiles
The following sections detail the reaction mechanisms of this compound with several classes of important nucleophiles.
Organometallic Reagents (Grignard & Organolithium)
The addition of organometallic reagents is a fundamental method for forming carbon-carbon bonds. The reaction with this compound yields a secondary alcohol.
Mechanism: The highly polarized carbon-metal bond of a Grignard (R-MgX) or organolithium (R-Li) reagent renders the organic group strongly nucleophilic. This carbanion attacks the carbonyl carbon to form a metal alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to furnish the final alcohol product.
Figure 1: Mechanism of Grignard addition.
Hydride Reagents (NaBH₄ & LiAlH₄)
Reduction of the aldehyde to a primary alcohol is a common transformation achieved with hydride-donating reagents.
Mechanism: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) act as sources of the nucleophilic hydride ion (H⁻). The mechanism is analogous to the Grignard addition, where the hydride ion attacks the carbonyl carbon. The resulting alkoxide is then protonated during workup. The thioether group is inert to these reagents under standard conditions.
Figure 2: Mechanism of aldehyde reduction by a hydride reagent.
Amine Nucleophiles (Imine Formation)
Primary amines react with aldehydes to form imines (also known as Schiff bases), a reaction crucial for synthesizing nitrogen-containing heterocycles and for bioconjugation.[8]
Mechanism: The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon to form a zwitterionic intermediate, which quickly undergoes proton transfer to yield a neutral hemiaminal (or carbinolamine). Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (H₂O). Subsequent elimination of water and formation of a C=N double bond yields the imine.
Figure 3: Workflow for acid-catalyzed imine formation.
Wittig Reaction (Phosphorus Ylides)
The Wittig reaction is a powerful method for synthesizing alkenes by reacting an aldehyde with a phosphorus ylide.[9]
Mechanism: The nucleophilic carbon of the phosphorus ylide (Ph₃P=CHR) attacks the electrophilic carbonyl carbon of the aldehyde. This forms a dipolar betaine intermediate, which rapidly cyclizes to a four-membered oxaphosphetane intermediate. The oxaphosphetane then collapses, breaking the C-P and C-O bonds and forming a new C=C double bond (the alkene) and a very stable P=O double bond (triphenylphosphine oxide), which drives the reaction to completion. The stereochemical outcome (E vs. Z alkene) depends heavily on the stability of the ylide used.[9]
Experimental Protocols
The following protocols are designed to be robust and reproducible. Researchers should always conduct a thorough risk assessment before beginning any new procedure.
General Laboratory Practices
-
Inert Atmosphere: Reactions involving organometallic reagents or strong bases should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
-
Monitoring: Reaction progress should be monitored by Thin-Layer Chromatography (TLC) using an appropriate eluent system.
-
Safety: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. All operations should be performed in a certified chemical fume hood.
Protocol 1: Synthesis of 1-(2-(tert-butylthio)phenyl)ethanol via Grignard Reaction
This protocol details the addition of methylmagnesium bromide to this compound.
Reagent Table
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 194.29 | 1.00 g | 5.15 |
| Methylmagnesium Bromide (3.0 M in Et₂O) | - | 2.1 mL | 6.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | - |
| Saturated aq. NH₄Cl | - | 15 mL | - |
| Diethyl Ether (for extraction) | - | 3 x 20 mL | - |
| Anhydrous MgSO₄ | - | ~2 g | - |
Step-by-Step Methodology
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add this compound (1.00 g, 5.15 mmol) and dissolve in anhydrous THF (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide solution (2.1 mL, 6.2 mmol) dropwise via syringe over 10 minutes. A mild exotherm may be observed.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (15 mL).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude oil by flash column chromatography (e.g., 10-20% Ethyl Acetate in Hexanes) to afford the pure secondary alcohol.
Protocol 2: Synthesis of 1-(tert-butylthio)-2-styrylbenzene via Wittig Olefination
This protocol describes a Wittig reaction using a semi-stabilized ylide to produce a stilbene derivative.[9]
Reagent Table
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Benzyltriphenylphosphonium chloride | 388.88 | 2.22 g | 5.7 |
| Potassium tert-butoxide | 112.21 | 0.64 g | 5.7 |
| This compound | 194.29 | 1.00 g | 5.15 |
| Anhydrous Tetrahydrofuran (THF) | - | 30 mL | - |
| Dichloromethane (for extraction) | - | 3 x 20 mL | - |
| Water | - | 20 mL | - |
Step-by-Step Methodology
-
In a flame-dried 100 mL round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (2.22 g, 5.7 mmol) in anhydrous THF (20 mL).
-
Add potassium tert-butoxide (0.64 g, 5.7 mmol) portion-wise at room temperature. The mixture will typically turn a deep orange or red color, indicating ylide formation. Stir for 1 hour.
-
In a separate flask, dissolve this compound (1.00 g, 5.15 mmol) in anhydrous THF (10 mL).
-
Add the aldehyde solution dropwise to the ylide solution at room temperature.
-
Stir the reaction mixture for 4-6 hours or until TLC analysis indicates complete consumption of the aldehyde.
-
Remove the THF under reduced pressure.
-
Partition the residue between dichloromethane (30 mL) and water (20 mL).
-
Separate the layers and extract the aqueous layer with additional dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product, containing triphenylphosphine oxide, can be purified by column chromatography (e.g., 2-5% Ethyl Acetate in Hexanes) to yield the desired alkene.
Data Analysis and Characterization
Successful synthesis of the target molecules can be confirmed using standard analytical techniques.
| Technique | Starting Aldehyde | Secondary Alcohol Product | Alkene Product |
| ¹H NMR | Aldehyde C-H: ~10.0 ppm (s); t-Bu: ~1.5 ppm (s, 9H) | CH -OH: ~4.8 ppm (q); OH : broad singlet; CH₃ : ~1.5 ppm (d) | Vinyl C-H: ~6.5-7.5 ppm (m, 2H) |
| ¹³C NMR | C=O: ~192 ppm | C-OH: ~70 ppm | C=C: ~125-135 ppm |
| IR (cm⁻¹) | Strong C=O stretch: ~1690-1705 | Broad O-H stretch: ~3200-3500; C=O absent | C=C stretch: ~1600-1650; C=O absent |
| Mass Spec | [M]+ at m/z = 194 | [M]+ at m/z = 210 | [M]+ at m/z = 268 |
Conclusion
This compound is a versatile building block whose reactivity is governed by the fundamental principles of nucleophilic addition, modulated by the steric and electronic contributions of its unique ortho-substituent. A thorough understanding of these mechanistic underpinnings allows for the rational design of synthetic routes to a wide array of complex molecules. The protocols provided herein serve as a validated starting point for researchers to explore the rich chemistry of this compound, enabling further discoveries in drug development and materials science.
References
- ResearchGate. Scheme 30.
- Chemistry LibreTexts. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
- University of Calgary. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
- Liberty University. Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. [Link]
- CK-12 Foundation. Nucleophilic Addition Reactions in Aldehydes and Ketones. [Link]
- ResearchGate. Four-component coupling reactions via thiobenzaldehyde. [Link]
- ResearchGate. The schematic mechanisms of nucleophilic reaction of benzaldehyde (A); alkyl isocyanides (B). [Link]
- National Institutes of Health.
- Chad's Prep. 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes. [Link]
- Royal Society of Chemistry. Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. [Link]
- ResearchGate. Proposed mechanism of the reaction between the reactants benzaldehyde.... [Link]
- Chemistry LibreTexts. 19: Aldehydes and Ketones- Nucleophilic Addition Reactions. [Link]
- PubMed.
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Application Notes & Protocols: Synthesis of Key Derivatives from 2-(Tert-Butylthio)Benzaldehyde
Introduction: The Synthetic Versatility of 2-(Tert-Butylthio)Benzaldehyde
This compound is a valuable bifunctional building block in modern organic synthesis. Its utility stems from the presence of two distinct and highly reactive functional groups: an aromatic aldehyde and a tert-butyl thioether. The aldehyde group serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation through reactions like condensation, Wittig olefination, and reductive amination. Concurrently, the thioether linkage can be selectively oxidized to produce sulfoxides and sulfones, moieties of significant interest in medicinal chemistry.[1][2]
This combination of reactive sites allows for the divergent synthesis of a wide array of complex molecules and heterocyclic systems. Notably, this scaffold is a key precursor in the synthesis of pharmacologically active compounds, including key intermediates for asthma treatments.[3][4] This guide provides detailed, field-proven protocols for two fundamental transformations of this compound: the selective oxidation of the thioether to a sulfoxide and a multi-step cyclization to form a pharmaceutically relevant benzo[b]thiophene derivative.
Part 1: Selective Oxidation to 2-(Tert-Butylsulfinyl)Benzaldehyde
The oxidation of sulfides to sulfoxides is a critical transformation in drug development, as the sulfoxide group can enhance solubility, act as a hydrogen bond acceptor, and serve as a chiral center.[2] The challenge lies in achieving selective oxidation without the over-oxidation to the corresponding sulfone. The following protocol utilizes a mild and environmentally conscious "green" chemistry approach with hydrogen peroxide in glacial acetic acid, which provides high selectivity and excellent yields under transition-metal-free conditions.[2]
Causality of Experimental Design:
-
Oxidant: 30% Hydrogen peroxide (H₂O₂) is chosen as the oxidant because it is inexpensive, readily available, and its only byproduct is water, aligning with green chemistry principles.
-
Solvent/Catalyst: Glacial acetic acid serves as both the solvent and a catalyst. It activates the hydrogen peroxide, likely through the formation of peracetic acid in situ, which facilitates the electrophilic attack on the electron-rich sulfur atom.
-
Temperature: The reaction is conducted at room temperature to maintain high selectivity. Higher temperatures can increase the rate of over-oxidation to the sulfone.
-
Stoichiometry: A controlled amount of H₂O₂ is used to favor the formation of the sulfoxide. An excess of the oxidant would push the reaction towards the sulfone.
Experimental Workflow Diagram
Caption: Workflow for the selective oxidation of this compound.
Detailed Protocol 1: Synthesis of 2-(Tert-Butylsulfinyl)Benzaldehyde
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.15 mmol).
-
Solvent Addition: Add 10 mL of glacial acetic acid to the flask and stir until the starting material is fully dissolved.
-
Oxidant Addition: Slowly add 30% aqueous hydrogen peroxide (0.93 mL, 8.24 mmol, 1.6 equivalents) dropwise to the stirring solution over 5 minutes. The flask may be cooled in a water bath to manage any mild exotherm.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the starting material spot is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing 50 mL of cold water.
-
Neutralization: Slowly neutralize the solution by adding 4 M aqueous sodium hydroxide (NaOH) until the pH is approximately 7-8. Perform this step in an ice bath as the neutralization is exothermic.
-
Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with dichloromethane (CH₂Cl₂) (3 x 25 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure sulfoxide.
Part 2: Cyclization to a Benzo[b]thiophene Derivative
This compound is a documented precursor for the synthesis of 2-acetylbenzo[b]thiophene.[3][4] This derivative is a key intermediate in the synthesis of Zileuton, a drug used for the treatment of asthma.[3] This synthetic route demonstrates the transformation of the aldehyde and thioether functionalities into a valuable heterocyclic core. The protocol involves an initial conversion to a disulfide derivative, followed by a cyclizing condensation.
Causality of Experimental Design:
-
Disulfide Formation: Treatment with hydrobromic acid (HBr) cleaves the tert-butyl group and facilitates the oxidative dimerization to the corresponding disulfide. This intermediate is primed for the subsequent cyclization.[3][4]
-
Cyclization Reagents: The reaction with acetylacetone in the presence of chloroacetone leads to the formation of the benzo[b]thiophene ring system. This step involves a cascade of reactions, including condensation and intramolecular cyclization, to build the fused heterocyclic structure.[3][4]
Experimental Workflow Diagram
Caption: Multi-step synthesis of 2-acetylbenzo[b]thiophene.
Detailed Protocol 2: Synthesis of 2-Acetylbenzo[b]thiophene
Step A: Synthesis of the Disulfide Intermediate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (5.0 g, 25.7 mmol) in 50 mL of water.
-
Acid Addition: Add 48% hydrobromic acid (HBr) (15 mL) to the suspension.
-
Reflux: Heat the mixture to reflux and maintain for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the disulfide intermediate.
Step B: Synthesis of 2-Acetylbenzo[b]thiophene
-
Reaction Setup: To a solution of the disulfide intermediate (from Step A) in a suitable solvent like ethanol, add acetylacetone and chloroacetone.
-
Base Addition: Add a base (e.g., sodium ethoxide) to facilitate the condensation and cyclization reactions.
-
Reaction: Stir the mixture at room temperature or with gentle heating as required, monitoring by TLC.
-
Work-up and Purification: Upon completion, neutralize the reaction, extract the product into an organic solvent, dry, and concentrate. Purify the crude product by recrystallization or column chromatography to obtain 2-acetylbenzo[b]thiophene.
Data Summary Table
| Protocol | Starting Material | Product | Reaction Type | Typical Yield | Key Analytical Data (Expected) |
| 1 | This compound | 2-(Tert-Butylsulfinyl)Benzaldehyde | Selective Oxidation | 90-99%[2] | ¹H NMR: Aldehyde proton (CHO) shift ~10 ppm; Aromatic protons ~7.5-8.0 ppm; tert-butyl singlet ~1.2 ppm. MS (ESI+): m/z = 211 [M+H]⁺. |
| 2 | This compound | 2-Acetylbenzo[b]thiophene | Cleavage & Cyclization | Good[3][4] | ¹H NMR: Acetyl methyl singlet ~2.6 ppm; Aromatic protons ~7.4-8.0 ppm. MS (ESI+): m/z = 177 [M+H]⁺. |
References
- Synthesis of 2-Acetylbenzo[b]thiophenes. Tokyo Chemical Industry UK Ltd. [URL: https://www.tcichemicals.
- Synthesis of 2-Acetylbenzo[b]thiophenes. TCI Deutschland GmbH. [URL: https://www.tcichemicals.
- Photoreaction of a stable thioaldehyde 2,4,6-tri-tert-butylthiobenzaldehyde. J. Chem. Soc., Perkin Trans. 2, 1991, 1045-1049. [URL: https://pubs.rsc.org/en/content/articlelanding/1991/p2/p29910001045]
- Photocycloaddition reactions of the first stable thioaldehyde: 2,4,6-tri(tert-butyl)thiobenzaldehyde with substituted allenes. Tetrahedron Letters, 1984, 25(8), 873-876. [URL: https://dspace.library.uu.nl/handle/1874/24823]
- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. [URL: https://www.mdpi.com/1420-3049/30/12/5901]
- Scheme 30. Reaction of 2-aminobenzenethiol with benzaldehyde derivatives. ResearchGate. [URL: https://www.researchgate.
- 2-(Methylthio)benzaldehyde. MySkinRecipes. [URL: https://myskinrecipes.com/shop/en/reagent/207941-2-methylthiobenzaldehyde.html]
- Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University Digital Commons. [URL: https://digitalcommons.liberty.edu/rs_2022/200/]
- This compound | CAS No. 65924-65-4. Clearsynth. [URL: https://www.clearsynth.com/en/cas/65924-65-4]
- This compound | 65924-65-4. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aablocks/aabh93de3b1c]
- tert-Butyl hydroperoxide, TBHP. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- Acid-Catalyzed Oxidative Addition of Thiols to Olefins and Alkynes for a One-Pot Entry to Sulfoxides. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit3/018.shtm]
- Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [URL: https://www.mdpi.com/2624-8549/6/1/9]
- Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9504543/]
- This compound | CAS 65924-65-4. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/2-tert-butylthio-benzaldehyde-65924-65-4]
- Benzaldehyde derivatives with investigated inhibition profile 2. ResearchGate. [URL: https://www.researchgate.net/figure/Benzaldehyde-derivatives-with-investigated-inhibition-profile-2_fig2_370701886]
- Condensation of 2,2′-thiodiethanethiol with benzaldehyde and other carbonyl compounds (or equivalents thereof). J. Chem. Soc., Perkin Trans. 1, 1993, 247-252. [URL: https://pubs.rsc.org/en/content/articlelanding/1993/p1/p19930000247]
- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). ResearchGate. [URL: https://www.researchgate.net/publication/391168128_Condensation_Reactions_of_2-Aminothiophenoles_to_Afford_2-Substituted_Benzothiazoles_of_Biological_Interest_A_Review_2020-2024]
- Reactions of Alkylthio Derivatives of Aluminum with Aldehydes, Ketones, and Olefins. Canadian Journal of Chemistry, 1971, 49(18), 2986-2990. [URL: https://cdnsciencepub.com/doi/10.1139/v71-496]
- Selective Oxidation of Sulfides/Disulfides to Sulfoxides/ Thiosulfonates Using t -Butyl Hydroperoxide (TBHP) without Catalyst. ResearchGate. [URL: https://www.researchgate.
- Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268712/]
- Benzaldehyde Condensation. Chemcess. [URL: https://chemcess.
- Cyclization of thioamide derivatives. ResearchGate. [URL: https://www.researchgate.
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Topic: 2-(Tert-Butylthio)Benzaldehyde in the Synthesis of Heterocyclic Compounds
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of a Bifunctional Building Block
In the landscape of heterocyclic chemistry, the design of versatile starting materials is paramount for the efficient construction of complex molecular architectures. 2-(Tert-butylthio)benzaldehyde emerges as a uniquely powerful and strategic building block for this purpose.[1] Its structure presents a valuable dichotomy of reactive sites: an aldehyde group, primed for a host of condensation and nucleophilic addition reactions, and an ortho-positioned tert-butylthio moiety. This sulfur linkage is not merely a spectator; it is an active participant, capable of acting as an intramolecular nucleophile and featuring a sterically bulky tert-butyl group that can be readily eliminated under specific conditions to drive cyclization and aromatization.
This application note provides an in-depth guide to the utility of this compound, focusing on its application in the synthesis of thiochromenes and thioxanthenes—scaffolds of considerable interest in medicinal chemistry and drug discovery for their diverse biological activities.[2] We will explore the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.
Physicochemical Properties & Handling
Proper handling and storage are critical for maintaining the integrity of this compound. It is a research chemical and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[1]
| Property | Value | Source |
| CAS Number | 65924-65-4 | [1] |
| Molecular Formula | C₁₁H₁₄OS | [1] |
| Molecular Weight | 194.29 g/mol | [1] |
| Alternate Name | 2-(tert-Butylmercapto)benzaldehyde | [1] |
| Appearance | Yellow oil | [3] |
| Storage Temperature | 2-8°C |
Core Application I: Facile Synthesis of 2H-Thiochromenes
Thiochromenes are a class of sulfur-containing heterocycles that are crucial building blocks for synthesizing bioactive compounds with applications as anticancer, anti-HIV, and antimicrobial agents.[2] The reaction of this compound with activated alkenes, promoted by a Lewis acid, provides a direct and efficient route to this valuable scaffold.[3]
Scientific Principle & Mechanistic Insight
The cornerstone of this transformation is the dual role of the this compound molecule. The reaction is initiated by the activation of the aldehyde's carbonyl group by a strong Lewis acid, such as titanium tetrachloride (TiCl₄). This significantly increases the electrophilicity of the carbonyl carbon, priming it for attack by a weakly nucleophilic partner like an activated alkene.
The subsequent steps involve an intramolecular cyclization driven by the ortho-sulfur atom, followed by the elimination of the tert-butyl group as isobutene. This elimination is thermodynamically favorable and serves as the driving force for the reaction, leading to the formation of the stable, aromatic 2H-thiochromene ring system. The choice of the tert-butyl group is critical; its ability to form a stable tertiary carbocation makes it an excellent leaving group under these acidic conditions.
Caption: Figure 1: Proposed Mechanism for Thiochromene Synthesis.
Protocol 1: TiCl₄-Promoted Synthesis of 3-Substituted 2H-Thiochromenes
This protocol is adapted from the general procedure described by Lee and Lee (2009).[3]
A. Materials and Reagents
-
This compound (3 mmol, 1.0 eq)
-
Activated alkene (e.g., methyl vinyl ketone, methyl acrylate) (6 mmol, 2.0 eq)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in dichloromethane or neat (3 mmol, 1.0 eq)
-
1,2-Dichloroethane (DCE), anhydrous (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL)
-
Dichloromethane (DCM) for extraction (2 x 150 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography (70–230 mesh)[3]
B. Experimental Workflow
Caption: Figure 2: Workflow for 2H-Thiochromene Synthesis.
C. Step-by-Step Procedure
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (3 mmol) and the activated alkene (6 mmol).[3]
-
Dissolve the reactants in anhydrous 1,2-dichloroethane (10 mL).[3]
-
While stirring at room temperature, add TiCl₄ (0.33 mL of neat liquid, or 3 mL of a 1.0 M solution) dropwise to the solution.[3]
-
Once the addition is complete, heat the mixture to reflux.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can vary significantly (from 30 minutes to 96 hours) depending on the specific alkene used.[3]
-
After the starting material is consumed, cool the reaction mixture to room temperature.[3]
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ (50 mL). Scientist's Note: This step is exothermic and will release CO₂ gas. Perform the addition slowly in a well-ventilated fume hood.
-
Dilute the mixture with water (150 mL) and transfer to a separatory funnel.[3]
-
Extract the aqueous layer with dichloromethane (2 x 150 mL).[3]
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.[3]
-
Purify the resulting crude product by silica gel column chromatography, typically using a hexane/ethyl acetate eluent system, to yield the desired 3-substituted 2H-thiochromene.[3]
D. Representative Data The following table summarizes yields for the synthesis of various 2H-thiochromenes (Compound 4 ) from 2-tert-butylthiobenzaldehyde (Compound 2a ) and different activated alkenes.[3]
| Entry | Alkene | Time | Product | Yield (%) |
| 1 | Methyl Vinyl Ketone (MVK) | 0.5 h | 4a | 51 |
| 2 | Methyl Acrylate (MA) | 0.5 h | 4f | 69 |
| 3 | Acrylonitrile (AN) | 4.5 h | 4k | 25 |
Core Application II: Reductive Cyclization to Thioxanthenes
Thioxanthenes represent another important heterocyclic core. A powerful method for their synthesis involves the Lewis acid-catalyzed reductive cyclization of 2-(arylthio)benzaldehydes.[4] This strategy leverages an intramolecular electrophilic aromatic substitution followed by a chemoselective reduction.
Scientific Principle & Mechanistic Insight
This elegant transformation proceeds via a cascade of reactions. First, the Lewis acid activates the aldehyde, promoting an intramolecular Friedel-Crafts-type acylation where the electron-rich aryl ring attached to the sulfur atom acts as the nucleophile. This cyclization generates a key intermediate: a tricyclic thioxanthylium ion.
The crucial and clever step is the subsequent reduction. The reaction is performed in a solvent that can also act as a hydride donor, such as diisopropyl ether. The thioxanthylium ion is a potent electrophile and readily accepts a hydride from the solvent, yielding the final, neutral 9H-thioxanthene product.[4] This redox-neutral process is highly efficient as the solvent serves a dual purpose.
Caption: Figure 3: Mechanism for Reductive Cyclization to Thioxanthenes.
Protocol 2: General Procedure for Lewis Acid-Catalyzed Reductive Cyclization
This is a generalized protocol based on the methodology for related 2-(arylthio)benzaldehydes.[4]
A. Materials and Reagents
-
2-(Arylthio)benzaldehyde (e.g., 2-(phenylthio)benzaldehyde)
-
Lewis Acid (e.g., FeCl₃, AlCl₃, BF₃·OEt₂)
-
Diisopropyl ether (solvent and hydride source)
B. Step-by-Step Procedure
-
Dissolve the 2-(arylthio)benzaldehyde substrate in diisopropyl ether in a suitable reaction vessel.
-
Add the Lewis acid catalyst to the solution while stirring.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding water or a mild aqueous base.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Dry the combined organic layers, concentrate, and purify the crude product via column chromatography or recrystallization to obtain the pure 9H-thioxanthene.
Scientist's Note: The choice of Lewis acid can be critical and may require screening to optimize the yield for a specific substrate. This method is particularly noteworthy for its chemoselectivity, as the transient thioxanthylium ion is reduced in the presence of the starting aldehyde group.[4]
Conclusion and Future Outlook
This compound is a powerful and versatile reagent that enables the efficient synthesis of complex, sulfur-containing heterocycles. The protocols detailed herein for the synthesis of 2H-thiochromenes and the conceptual framework for thioxanthene formation highlight its strategic utility. The tert-butylthio group's unique ability to facilitate cyclization via elimination is a key design feature that synthetic chemists can exploit. As the demand for novel heterocyclic scaffolds in drug discovery and materials science continues to grow, the application of such intelligently designed building blocks will undoubtedly expand, paving the way for new and innovative molecular entities.
References
- Lee, C. H., & Lee, K. J. (2009). One-pot synthesis of 2H-thiochromenes via TiCl4-promoted reaction of 2-tert-butylthiobenzaldehydes with activated alkenes. Journal of Heterocyclic Chemistry, 46, 1023.
- Organic Chemistry Portal. (n.d.). Synthesis of thiochromenes.
- Recent developments in thiochromene chemistry. (n.d.). RSC Publishing.
- Bos, H. J. T., Hofstra, G., & Kamphuis, J. (1984). Photocycloaddition reactions of the first stable thioaldehyde: 2,4,6-tri(tert-butyl)thiobenzaldehyde with substituted allenes. Tetrahedron Letters, 25(8), 873-876.
- Lumen Learning. (n.d.). Appendix 2: Main Mechanisms. In Organic Chemistry 1: An open textbook.
- Recent Advances in the Synthesis of Benzothiazole and its Derivatives. (2021). ResearchGate.
- Verma, S. K., Prajapati, A., Saini, M. K., & Basak, A. K. (2020). Lewis Acid Catalyzed Reductive Cyclization of 2‐Aryloxybenzaldehydes and 2‐(Arylthio)benzaldehydes to Unsubstituted 9H‐Xanthenes and Thioxanthenes in Diisopropyl Ether. Advanced Synthesis & Catalysis.
Sources
Application Notes and Protocols for Reactions Involving 2-(Tert-Butylthio)Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Synthetic Versatility of 2-(Tert-Butylthio)Benzaldehyde
This compound, a bifunctional aromatic compound, presents a unique scaffold for organic synthesis, particularly in the construction of sulfur-containing heterocyclic systems. The strategic placement of a nucleophilic sulfur atom ortho to an electrophilic aldehyde group allows for a range of intramolecular cyclization and condensation reactions. The bulky tert-butyl group on the sulfur atom not only influences the steric environment of the reaction center but also serves as a potential protecting group that can be cleaved under specific conditions. This application note provides a detailed exploration of the experimental setups for key reactions involving this compound, with a focus on the synthesis of thiochromenes, a class of compounds with significant interest in medicinal chemistry. Furthermore, we will discuss other potential synthetic transformations, such as Wittig reactions and Knoevenagel condensations, to highlight the broader utility of this versatile building block.
Core Application: One-Pot Synthesis of 2H-Thiochromenes
A highly efficient method for the synthesis of 2H-thiochromenes involves the Titanium(IV) chloride (TiCl4)-promoted reaction of 2-(tert-butylthio)benzaldehydes with activated alkenes. This one-pot procedure offers a straightforward route to a variety of substituted thiochromenes.[1]
Causality of Experimental Choices:
The selection of TiCl4 as a promoter is crucial for this transformation. TiCl4 acts as a Lewis acid, activating the aldehyde carbonyl group towards nucleophilic attack by the alkene. Concurrently, it facilitates the intramolecular cyclization by coordinating to the sulfur atom, which is followed by the elimination of the tert-butyl cation. The choice of a high-boiling solvent like 1,2-dichloroethane is to ensure the reaction can be heated to reflux to drive the reaction to completion.
Experimental Workflow:
The overall workflow for the synthesis of 2H-thiochromenes from this compound is depicted below.
Caption: Workflow for the synthesis of 2H-thiochromenes.
Detailed Experimental Protocol: Synthesis of 2H-Thiochromenes
This protocol is adapted from the work of Lee, C. H., and Lee, K.-J. (2009)..[1]
-
Reaction Setup: To a stirred solution of this compound (3 mmol) and an activated alkene (6 mmol) in 1,2-dichloroethane (10 mL) in a round-bottom flask equipped with a reflux condenser, add TiCl4 (0.33 mL, 3 mmol) at room temperature.
-
Reaction: Heat the reaction mixture to reflux. The reaction time will vary depending on the specific alkene used (ranging from 30 minutes to 96 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) (50 mL).
-
Extraction: Dilute the mixture with water (150 mL) and extract with dichloromethane (2 x 150 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Data Presentation: Synthesis of Various 2H-Thiochromenes
| Entry | Aldehyde | Alkene | Time | Product | Yield (%) |
| 1 | 2a | Methyl vinyl ketone | 0.5 h | 4a | 51 |
| 2 | 2a | Methyl acrylate | 0.5 h | 4f | 69 |
| 3 | 2a | Acrylonitrile | 4.5 h | 4k | 25 |
| 4 | 2b | Methyl acrylate | 2.5 h | 4g | 70 |
| 5 | 2c | Methyl vinyl ketone | 4 h | 4c | 24 |
Data adapted from Lee, C. H., and Lee, K.-J. (2009). Journal of Heterocyclic Chemistry.[1]
Spectroscopic Data for this compound (2a):
-
Appearance: Yellow oil
-
IR (neat): 1692, 1583, 1455, 1363 cm⁻¹
-
¹H NMR (CDCl₃): δ 1.30 (s, 9H), 7.50–7.65 (m, 3H), 7.98–8.01 (m, 1H), 10.80 (s, 1H)
-
¹³C NMR (CDCl₃): δ 30.8, 47.5, 128.0, 129.5, 133.5, 136.5, 139.4, 139.9, 193.6
-
MS (m/z %): 194 (M+, 100), 138 (14), 137 (6), 109 (12), 104 (8)[1]
Further Synthetic Applications
The reactivity of this compound is not limited to the synthesis of thiochromenes. The aldehyde functionality allows for a wide range of classical organic transformations.
Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[2][3][4][5][6] this compound can readily undergo Wittig olefination to introduce a variety of substituted vinyl groups at the ortho position to the thioether.
Caption: General scheme of the Wittig reaction.
General Protocol for Wittig Reaction:
-
Ylide Generation: Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or DMSO).
-
Reaction with Aldehyde: Add a solution of this compound to the freshly prepared ylide solution at low temperature (e.g., 0 °C or -78 °C).
-
Work-up: Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Knoevenagel Condensation with Active Methylene Compounds
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration to form a C=C bond.[7][8][9][10] This reaction is typically catalyzed by a weak base.
Caption: General scheme of the Knoevenagel condensation.
General Protocol for Knoevenagel Condensation:
-
Reaction Setup: In a suitable solvent (e.g., ethanol, toluene, or acetic acid), dissolve this compound and the active methylene compound (e.g., malononitrile, ethyl cyanoacetate).
-
Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, pyridine, or ammonium acetate).
-
Reaction: Heat the reaction mixture, often with azeotropic removal of water using a Dean-Stark apparatus if necessary.
-
Work-up and Purification: After cooling, the product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed, and the residue purified by recrystallization or column chromatography.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[11]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a range of organic compounds, most notably sulfur-containing heterocycles like 2H-thiochromenes. The protocols and application notes provided herein offer a solid foundation for researchers to explore the synthetic potential of this compound. The ability to undergo reliable cyclization, olefination, and condensation reactions makes it a useful tool in the fields of medicinal chemistry and materials science.
References
- MDPI. (2022). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids.
- MySkinRecipes. (n.d.). 2-(Methylthio)benzaldehyde.
- Gouverneur, V., et al. (2016). Two-Component Assembly of Thiochroman-4-ones and Tetrahydrothiopyran-4-ones Using a Rhodium-Catalyzed Alkyne Hydroacylation/Thio-Conjugate-Addition Sequence. Organic Letters, 18(21), 5676–5679.
- ResearchGate. (n.d.). Condensation reaction of substituted aromatic aldehydes and active methylene compounds.
- Lee, C. H., & Lee, K.-J. (2009). One-pot synthesis of 2H-thiochromenes via TiCl4-promoted reaction of 2-tert-butylthiobenzaldehydes with activated alkenes. Journal of Heterocyclic Chemistry, 46(5), 1023-1026.
- National Center for Biotechnology Information. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. Molecules, 26(10), 2995.
- NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
- ResearchGate. (2021). Synthesis of 2-Aryl-4 H -thiochromen-4-one Derivatives via a Cross-Coupling Reaction.
- CAS Database. (n.d.). 65924-65-4 this compound.
- ResearchGate. (n.d.). The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds.
- Wikipedia. (n.d.). Pummerer rearrangement.
- Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Wiley Online Library. (n.d.). The Pummerer Reaction of Sulfinyl Compounds.
- ResearchGate. (n.d.). Proposed mechanism of the reaction between the reactants benzaldehyde....
- Organic Chemistry Portal. (n.d.). Synthesis of substituted active methylenes.
- Master Organic Chemistry. (2018). The Wittig Reaction: Examples and Mechanism.
- National Center for Biotechnology Information. (2019). Synthesis of benzo[b]furans from alkynyl sulfoxides and phenols by the interrupted Pummerer reaction. Organic & Biomolecular Chemistry, 17(32), 7583–7587.
- University of Massachusetts Lowell. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
- National Center for Biotechnology Information. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(9), 2053.
- National Center for Biotechnology Information. (2019). The Interrupted Pummerer Reaction in a Sulfoxide-Catalyzed Oxidative Coupling of 2-Naphthols.
- National Center for Biotechnology Information. (2010). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Current Organic Chemistry, 14(18), 2057–2075.
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- 2. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
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- 11. scbt.com [scbt.com]
Application Notes & Protocols: 2-(Tert-Butylthio)Benzaldehyde as a Strategic Building Block for Complex Molecule Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Tert-butylthio)benzaldehyde has emerged as a uniquely versatile and powerful building block in modern organic synthesis. Its strategic placement of a sterically hindered thioether ortho to a reactive aldehyde functionality provides a potent handle for sophisticated molecular construction. The sulfur atom's ability to act as a directed metalation group (DMG) opens precise pathways for regioselective aromatic functionalization, while the interplay between the two functional groups facilitates a variety of cyclization reactions to form valuable heterocyclic cores. This guide provides an in-depth exploration of its applications, featuring field-proven protocols, mechanistic insights, and a discussion of its role in the synthesis of medicinally relevant scaffolds.
Introduction: The Strategic Advantage of this compound
At its core, this compound is a bifunctional aromatic compound.[1] However, its true synthetic value lies in the synergistic relationship between its aldehyde and tert-butylthio substituents.
-
The Aldehyde Group: A classic and versatile functional group, the aldehyde serves as an electrophilic site for a vast array of transformations, including nucleophilic additions, reductive aminations, Wittig reactions, and condensations.[2][3]
-
The ortho-Tert-Butylthio Group: This group is the cornerstone of the molecule's advanced applications. The sulfur atom, with its lone pairs of electrons, can coordinate to organometallic bases, directing deprotonation to the adjacent C6 position of the benzene ring.[4][5] This process, known as Directed ortho-Metalation (DoM) , provides a powerful tool for regioselective C-H activation and functionalization, overcoming the limitations of classical electrophilic aromatic substitution.[4][6] Furthermore, the thioether is a key participant in various cyclization strategies for constructing sulfur-containing heterocycles.[7][8]
This combination makes this compound a preferred precursor for constructing complex scaffolds, particularly in the fields of medicinal chemistry and materials science, where precise control over substitution patterns is paramount.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 65924-65-4 | [1] |
| Molecular Formula | C₁₁H₁₄OS | [1][9] |
| Molecular Weight | 194.29 g/mol | [1] |
| Appearance | Varies; typically a liquid or low-melting solid | - |
| Storage | 2-8°C, under inert atmosphere |
Foundational Synthesis of the Building Block
The most common and efficient preparation of this compound involves the nucleophilic aromatic substitution of a suitable ortho-halobenzaldehyde with tert-butyl mercaptan.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
This protocol is adapted from a procedure reported by Chemburkar et al. for the synthesis of a key intermediate for Zileuton, an asthma therapeutic.
Workflow Diagram: Synthesis of this compound
Caption: Workflow for the synthesis of the title compound.
Materials:
-
2-Chlorobenzaldehyde
-
tert-Butyl mercaptan (2-methyl-2-propanethiol)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous potassium carbonate (1.5 eq).
-
Reagent Addition: Under a nitrogen atmosphere, add anhydrous DMF to the flask, followed by 2-chlorobenzaldehyde (1.0 eq). Stir the suspension for 10 minutes at room temperature.
-
Nucleophile Addition: Carefully add tert-butyl mercaptan (1.2 eq) dropwise to the stirred suspension. Caution: tert-Butyl mercaptan is volatile and has a strong, unpleasant odor. Perform this step in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to 80-90°C and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.
Core Application: Directed ortho-Metalation (DoM)
The tert-butylthio group is an effective Directed Metalation Group (DMG). Its sulfur atom acts as a Lewis base, coordinating to a strong organolithium base.[4][5] This coordination acidifies the adjacent ortho-proton (at the C6 position), allowing for its selective removal over other aromatic protons.[6] The resulting aryllithium intermediate is a powerful nucleophile that can be trapped with a wide range of electrophiles.
Mechanism of Directed ortho-Metalation
Caption: Mechanism of Directed ortho-Metalation and subsequent electrophilic quench.
Protocol 2: DoM and Trapping with an Electrophile (e.g., Iodination)
Materials:
-
This compound
-
sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)
-
Tetrahydrofuran (THF), anhydrous
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve in anhydrous THF.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Add s-BuLi (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70°C. A color change is typically observed. Stir the solution at -78°C for 1 hour.
-
Electrophilic Quench: In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF. Add this iodine solution dropwise to the aryllithium solution at -78°C.
-
Warming and Quenching: Allow the reaction to stir for an additional hour at -78°C, then slowly warm to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Work-up: Transfer the mixture to a separatory funnel. Wash with saturated aqueous Na₂S₂O₃ to remove excess iodine, then with water and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product, 2-(tert-butylthio)-6-iodobenzaldehyde, by flash column chromatography.
Causality and Trustworthiness: The use of a strong, non-nucleophilic base like s-BuLi at low temperatures (-78°C) is critical.[6] It favors the kinetic deprotonation at the ortho-position directed by the thioether, while preventing competitive nucleophilic attack at the aldehyde carbonyl. The anhydrous conditions are essential to prevent quenching of the highly basic organolithium reagent.
Application in Heterocyclic Synthesis
The strategic placement of the aldehyde and thioether groups makes this compound an excellent precursor for various cyclization reactions, leading to important sulfur-containing heterocycles.
Synthesis of Benzo[b]thiophenes
A notable application is in the synthesis of 2-acetylbenzo[b]thiophene, a key intermediate for the anti-inflammatory drug Zileuton. The synthesis involves an initial transformation of this compound to a disulfide derivative, which then undergoes cyclization.
Synthetic Workflow: Path to Benzo[b]thiophene Core
Caption: Key steps in the synthesis of a Zileuton intermediate.
Synthesis of Thioxanthenes via Reductive Cyclization
Recent methodologies have shown that 2-(arylthio)benzaldehydes can undergo Lewis acid-catalyzed reductive cyclization to form unsubstituted 9H-thioxanthenes.[8] This transformation involves an intramolecular Friedel-Crafts-type cyclization followed by an in-situ reduction of the transient thioxanthylium ion.
Protocol 3: Lewis Acid-Catalyzed Reductive Cyclization (Based on the principles described by Verma et al.[8])
Materials:
-
2-(Phenylthio)benzaldehyde (or analogous arylthio derivative)
-
Indium(III) trifluoromethanesulfonate (In(OTf)₃)
-
Diisopropyl ether (solvent and hydride source)
Procedure:
-
Setup: To a reaction vial, add 2-(phenylthio)benzaldehyde (1.0 eq) and In(OTf)₃ (5-10 mol%).
-
Solvent: Add diisopropyl ether as the solvent.
-
Reaction: Seal the vial and heat the mixture at a specified temperature (e.g., 80-120°C) until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous sodium bicarbonate and brine.
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to yield 9H-thioxanthene.
Mechanistic Insight: The Lewis acid activates the aldehyde for intramolecular electrophilic attack on the adjacent aryl ring. The diisopropyl ether serves a dual role as solvent and hydride donor to reduce the resulting cationic intermediate, making this a redox-neutral and atom-economical process.[8]
Safety and Handling
As a responsible scientist, proper handling of all chemicals is paramount.
-
General Handling: Handle this compound in a well-ventilated fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12] Avoid inhalation of vapors and contact with skin and eyes.[10][11] Wash hands thoroughly after handling.[11]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10] It may be sensitive to light and air.
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[10][11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
Conclusion
This compound is far more than a simple aromatic aldehyde. Its true power is unlocked through the strategic exploitation of its ortho-thioether substituent. As a robust platform for Directed ortho-Metalation, it allows for the precise and predictable introduction of a wide array of functional groups, enabling the rapid construction of complex, highly substituted aromatic systems. Furthermore, its role as a precursor in elegant cyclization reactions provides efficient routes to valuable heterocyclic cores like benzo[b]thiophenes and thioxanthenes. For researchers in drug discovery and synthetic chemistry, mastering the reactivity of this building block provides a significant advantage in the design and execution of innovative synthetic strategies.
References
- Directed (ortho) Metallation. University of Rochester Chemistry Department. [Link]
- Photoreaction of a stable thioaldehyde 2,4,6-tri-tert-butylthiobenzaldehyde. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Directed ortho metal
- Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]
- DIRECTED ORTHO METALATION. Jacques Mortier - Unblog.fr. [Link]
- ortho metalation. Andrew G Myers Research Group, Harvard University. [Link]
- This compound (C11H14OS). PubChemLite. [Link]
- Photocycloaddition reactions of the first stable thioaldehyde: 2,4,6-tri(tert-butyl)thiobenzaldehyde with substituted allenes. DSpace. [Link]
- Scheme 30. Reaction of 2-aminobenzenethiol with benzaldehyde derivatives.
- A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes. PubMed Central. [Link]
- Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. [Link]
- Lewis Acid Catalyzed Reductive Cyclization of 2‐Aryloxybenzaldehydes and 2‐(Arylthio)benzaldehydes to Unsubstituted 9H‐Xanthenes and Thioxanthenes in Diisopropyl Ether.
- Material Safety Data Sheet - 4-(tert-Butyl)benzaldehyde, tech. Cole-Parmer. [Link]
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]
- Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Frontiers. [Link]
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]
- Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. MDPI. [Link]
- 2-tert-Butylbenzaldehyde. PubChem. [Link]
- Benzaldehyde. NIST WebBook. [Link]
- Recent Advances in Synthesis of Benzothiazole Compounds Rel
- Lipase-Catalyzed Cyclization of β-Ketothioamides with β-Nitrostyrene for the Synthesis of Tetrasubstituted Dihydrothiophenes. MDPI. [Link]
- Reactivity of 2-aminothiazole with benzaldehyde and malononitrile. Semantic Scholar. [Link]
- 9: Multistep Synthesis (Experiment). Chemistry LibreTexts. [Link]
- Synthesis of Thioacetal via AgOTf-Catalyzed Reaction of 2-Alkynylbenzaldehyde with Thiol.
- Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. ChemRxiv. [Link]
- Synthesis of Novel 3-Deoxy-3-thio Derivatives of d-Glucosamine and Their Application as Ligands for the Enantioselective Addition of Diethylzinc to Benzaldehyde. MDPI. [Link]
- Solvent-free selective oxidation of benzyl alcohol to benzaldehyde by tert-butyl hydroperoxide over U 3O 8-supported nano-gold catalysts.
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- 5. Directed Ortho Metalation [organic-chemistry.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PubChemLite - this compound (C11H14OS) [pubchemlite.lcsb.uni.lu]
- 10. fishersci.com [fishersci.com]
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- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Note: A Robust and Scalable Synthesis of 2-(Tert-Butylthio)Benzaldehyde via Directed Ortho-Metalation
Abstract
This application note provides a comprehensive, step-by-step protocol for the scale-up synthesis of 2-(tert-butylthio)benzaldehyde. The described method utilizes a directed ortho-metalation (DoM) strategy, a powerful tool for the regioselective functionalization of aromatic rings. The protocol details the lithiation of tert-butyl phenyl sulfide with n-butyllithium (n-BuLi), followed by formylation with N,N-dimethylformamide (DMF). This guide is intended for researchers, scientists, and drug development professionals, offering critical insights into reaction optimization, safety procedures for handling pyrophoric reagents, and analytical validation of the final product.
Introduction
This compound is a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a sterically bulky tert-butylthio group ortho to an aldehyde, makes it a key precursor for a variety of complex molecular architectures. The tert-butylthio moiety can serve as a directing group or be further modified, while the aldehyde functionality allows for a wide range of subsequent chemical transformations.
The synthesis presented herein is based on the principle of Directed ortho-Metalation (DoM). The heteroatom-containing tert-butylthio group acts as a directing metalating group (DMG), coordinating to the n-butyllithium base and directing deprotonation to the adjacent ortho position with high regioselectivity.[1][2] This approach avoids the issues of isomer separation often encountered with classical electrophilic aromatic substitution methods.
Synthetic Strategy & Mechanistic Rationale
The chosen synthetic pathway involves two main steps:
-
Directed ortho-Metalation: Tert-butyl phenyl sulfide is treated with n-butyllithium in an anhydrous ethereal solvent. The sulfur atom of the tert-butylthio group coordinates the lithium ion, delivering the n-butyl base to a proximal ortho proton. This results in the formation of a stabilized ortho-lithiated intermediate.[2][3]
-
Formylation: The organolithium intermediate is a potent nucleophile. It is quenched with an electrophilic formylating agent, N,N-dimethylformamide (DMF), to introduce the aldehyde functionality. A subsequent aqueous workup hydrolyzes the resulting tetrahedral intermediate to yield the desired this compound.
Reaction Scheme:
(Image representing the two-step synthesis of this compound)
The selection of tetrahydrofuran (THF) as the solvent is crucial; it effectively solvates the organolithium species, preventing excessive aggregation and enhancing reactivity.[4] The reaction is conducted at low temperatures (-78 °C) to minimize side reactions, such as the decomposition of the organolithium intermediate or addition of n-BuLi to DMF.
Detailed Scale-Up Protocol
This protocol is designed for a ~10 g scale synthesis. All glassware must be rigorously dried in an oven (120 °C) overnight and assembled hot under a stream of dry nitrogen or argon. All liquid transfers involving pyrophoric or anhydrous reagents should be performed using cannula or syringe techniques under an inert atmosphere.[5]
Materials and Equipment
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles | Purity | Supplier |
| tert-Butyl phenyl sulfide | 166.29 | 10.0 g | 60.1 | >98% | Sigma-Aldrich |
| n-Butyllithium (n-BuLi) | 64.06 | 26.5 mL | 66.1 | 2.5 M in hexanes | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | 73.09 | 6.1 mL | 78.1 | Anhydrous, >99.8% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | 72.11 | 200 mL | - | Anhydrous, >99.9% | Sigma-Aldrich |
| Saturated NH₄Cl (aq) | - | 100 mL | - | - | - |
| Diethyl ether (Et₂O) | 74.12 | 300 mL | - | ACS Grade | - |
| Anhydrous MgSO₄ | 120.37 | 20 g | - | - | - |
-
Equipment: 500 mL three-neck round-bottom flask, magnetic stirrer, thermocouple, nitrogen/argon inlet, dropping funnel, low-temperature thermometer, and standard laboratory glassware.
Experimental Procedure
-
Reactor Setup: Assemble the 500 mL three-neck flask, equipped with a magnetic stir bar, thermocouple, and a nitrogen inlet. Flame-dry the entire apparatus under a strong flow of nitrogen and allow it to cool to room temperature.
-
Reagent Charging: Charge the flask with tert-butyl phenyl sulfide (10.0 g, 60.1 mmol) and anhydrous THF (150 mL). Begin stirring and cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (26.5 mL of a 2.5 M solution in hexanes, 66.1 mmol, 1.1 equiv) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. After the addition is complete, stir the resulting pale-yellow solution at -78 °C for 1 hour.
-
Formylation: In a separate dry flask, dissolve anhydrous DMF (6.1 mL, 78.1 mmol, 1.3 equiv) in anhydrous THF (50 mL). Add this solution dropwise to the reaction mixture at -78 °C over 30 minutes. A color change to deep orange or brown is typically observed.
-
Warming and Quenching: After the DMF addition, stir the reaction at -78 °C for an additional 2 hours. Then, remove the cooling bath and allow the reaction to warm slowly to 0 °C over approximately 1 hour.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL). Caution: Initial quenching may be exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Washing & Drying: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, typically a yellow to brown oil, is purified by vacuum distillation or flash column chromatography on silica gel (e.g., using a 95:5 hexane:ethyl acetate eluent system) to yield this compound as a pale-yellow oil.
Expected Results
-
Yield: 75-85%
-
Appearance: Pale-yellow oil
-
Purity (by GC-MS): >97%
Process Safety Assessment
This protocol involves hazardous materials and requires strict adherence to safety procedures.
-
n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air or moisture.[5] It is also highly corrosive.
-
Handling: Always handle n-BuLi under an inert atmosphere (nitrogen or argon).[6] Use only dry, air-free syringes and cannulas for transfers.[5] Never work alone when using pyrophoric reagents.[6]
-
Spills: In case of a small spill, cover the material with dry sand or powdered limestone. Do NOT use water or a carbon dioxide fire extinguisher.[7] For larger spills, evacuate the area and contact emergency services.[6]
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety glasses, and chemical-resistant gloves at all times.[7]
-
-
Anhydrous Solvents (THF, Hexanes): These are highly flammable liquids. Keep away from ignition sources.[8] Perform all operations in a well-ventilated fume hood.
-
Quenching: The quenching of organolithium reagents is exothermic. Add the quenching agent slowly and with adequate cooling to maintain control of the reaction temperature.
Analytical Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR (500 MHz, CDCl₃):
-
δ 10.3 (s, 1H, -CHO)
-
δ 7.9 (d, 1H, Ar-H)
-
δ 7.4-7.6 (m, 3H, Ar-H)
-
δ 1.4 (s, 9H, -C(CH₃)₃)
-
(Note: Chemical shifts for aromatic protons are approximate and may vary slightly. The aldehyde proton is the most characteristic signal.)[9]
-
-
¹³C NMR (125 MHz, CDCl₃):
-
δ 192.5 (-CHO)
-
δ 145.0, 134.1, 133.8, 129.5, 127.0, 126.5 (Ar-C)
-
δ 48.0 (-S-C(CH₃)₃)
-
δ 31.5 (-C(CH₃)₃)
-
-
Mass Spectrometry (EI):
-
m/z 194 (M⁺), 137 (M⁺ - C₄H₉)[10]
-
-
IR (neat, cm⁻¹):
-
~1690 (C=O stretch, aldehyde)
-
Workflow Visualization
The following diagram illustrates the complete workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the scale-up synthesis.
References
- n-Butyllithium - Standard Operating Procedure. Environmental Health and Safety, University of California. [Link]
- Ortho versus α-Metalation of Ethyl Phenyl Sulfide.
- Directed Ortho Metalation. Myers Research Group, Harvard University. [Link]
- Directed (ortho)
- Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. PubMed Central (PMC)
- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv
- N-Butyl-2-methoxy-6-(2-thienyl(hydroxy)methyl)benzamide Synthesis. MDPI. [Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protecting n-Butyllithium from Air and Moisture [fishersci.com]
- 6. enhs.uark.edu [enhs.uark.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scbt.com [scbt.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Tert-Butylthio)Benzaldehyde
Welcome to the technical support center for the synthesis of 2-(Tert-Butylthio)Benzaldehyde. As a key intermediate in the synthesis of various pharmaceuticals, including the anti-asthma agent Zileuton, achieving a high yield of this compound is critical.[1] This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and answers frequently asked questions to help you optimize your synthetic protocol.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis, providing causative explanations and actionable solutions.
Q: My reaction yield is consistently low or the reaction appears incomplete. What are the likely causes and how can I resolve this?
Low yields are often traced back to issues with reagents, reaction setup, or conditions. Let's break down the common culprits.
1. Reagent Quality and Stoichiometry:
-
Sodium Hydride (NaH): NaH is a highly reactive base used to deprotonate the tert-butyl mercaptan. It is typically supplied as a dispersion in mineral oil. An older or improperly stored bottle may have a significant layer of inactive sodium hydroxide/carbonate on the surface of the hydride particles. It is crucial to use freshly opened NaH or to wash the NaH with dry hexanes to remove the mineral oil and any surface oxidation before use.
-
tert-Butyl Mercaptan: Thiols can oxidize to disulfides upon prolonged exposure to air. Ensure your mercaptan is fresh and has been stored under an inert atmosphere.
-
Solvent: The reaction is most commonly performed in Dimethylformamide (DMF).[2][3] The DMF must be anhydrous, as any water will quench the sodium hydride, reducing the amount of active thiolate generated. Using a freshly opened bottle or a properly dried and stored solvent is essential.
-
Stoichiometry: A slight excess (e.g., 1.1 equivalents) of both sodium hydride and the mercaptan is often used to ensure the complete consumption of the starting 2-halobenzaldehyde.
2. Incomplete Thiolate Formation: The first step of the reaction is the formation of the sodium tert-butylthiolate. This is an exothermic reaction.
-
Procedure: Add the tert-butyl mercaptan slowly to the suspension of NaH in DMF, typically while cooling the mixture in an ice-water bath.[2]
-
Verification: You should observe hydrogen gas evolution as the thiol is deprotonated. The reaction should be stirred until this gas evolution ceases, indicating the complete formation of the thiolate. Only then should the 2-halobenzaldehyde be added.
3. Reaction Conditions:
-
Temperature: After the addition of the 2-halobenzaldehyde, the reaction is typically allowed to warm to room temperature and stirred overnight.[2][3] Insufficient reaction time can lead to incomplete conversion.
-
Inert Atmosphere: The thiolate anion is susceptible to oxidation. Maintaining a positive pressure of an inert gas like nitrogen or argon throughout the entire process—from thiolate formation to quenching—is critical to prevent side reactions and improve yield.
Q: I'm observing significant formation of side products. How can I identify and minimize them?
The primary side products in this synthesis are typically dehalogenated starting material and disulfide compounds.
1. Dehalogenated Starting Material (Benzaldehyde):
-
Cause: This side reaction can occur, particularly with alkoxy-substituted bromobenzaldehydes, when using sterically hindered mercaptans like tert-butyl mercaptan.[3] The thiolate may act as a reducing agent or facilitate a protonolysis pathway.
-
Solution:
-
Careful Temperature Control: Avoid excessive heating, as this can promote side reactions. The standard procedure of running the reaction at room temperature is generally effective.
-
Choice of Halide: 2-chlorobenzaldehyde is a common starting material and may be less prone to this side reaction than the more reactive 2-bromobenzaldehyde under certain conditions.[1]
-
2. Di-tert-butyl Disulfide:
-
Cause: This forms from the oxidation of the tert-butylthiolate anion, usually due to the presence of oxygen.
-
Solution: As mentioned above, rigorous exclusion of air by maintaining a robust inert atmosphere is the best preventative measure.
Q: My product is difficult to purify. What are the best practices for workup and purification?
The standard workup involves quenching the reaction by pouring it into a large volume of water.[2]
-
Isolation:
-
If the product precipitates as a solid, it can be collected by filtration, washed with water, and air-dried.[2]
-
If the product is an oil or remains in solution, it must be extracted with an appropriate organic solvent like methylene chloride or ethyl acetate.
-
-
Purification Techniques:
-
Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can yield pure material.
-
Column Chromatography: For oily products or mixtures that are difficult to crystallize, silica gel column chromatography is the most effective purification method. A non-polar eluent system, such as hexanes/ethyl acetate, is typically used.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method for larger scales.
-
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate the general experimental workflow and a decision tree for troubleshooting common issues.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this reaction? This reaction is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing aldehyde group activates the ortho-halogen for displacement. The tert-butylthiolate anion, a strong nucleophile, attacks the carbon atom bearing the halogen, proceeding through a negatively charged intermediate (Meisenheimer complex), and subsequently eliminates the halide ion to form the final product.
Q2: Which is a better starting material: 2-chlorobenzaldehyde or 2-bromobenzaldehyde? Both are viable starting materials. Generally, the carbon-bromine bond is weaker and bromine is a better leaving group than chlorine, meaning 2-bromobenzaldehyde is typically more reactive. This can lead to faster reaction times or milder conditions. However, 2-chlorobenzaldehyde is often less expensive and may be less prone to certain side reactions like dehalogenation.[1][3] The choice often depends on cost, availability, and optimization experiments in your specific lab setting.
Q3: Why is DMF used as the solvent? DMF is a polar aprotic solvent. It effectively solvates the sodium cation of the thiolate, leaving the thiolate anion relatively "naked" and highly nucleophilic. Its high boiling point also allows for a wide range of reaction temperatures if heating is required, though this specific reaction typically runs well at room temperature.[2][3]
Q4: Are there alternatives to Sodium Hydride? While NaH is very effective, other strong bases can be used to deprotonate the thiol. For example, sodium methoxide or potassium tert-butoxide could be viable alternatives. However, NaH is advantageous because the only byproduct of the deprotonation is hydrogen gas, which is easily removed from the reaction system.
Q5: How should I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture against the 2-halobenzaldehyde starting material. The product, being less polar than the starting aldehyde due to the bulky tert-butylthio group, should have a higher Rf value. The reaction is complete when the starting material spot is no longer visible on the TLC plate.
Summary of Typical Reaction Conditions
| Parameter | Condition | Rationale / Reference |
| Starting Material | 2-Bromobenzaldehyde or 2-Chlorobenzaldehyde | Bromo- is more reactive; Chloro- is often cheaper.[1][3] |
| Base | Sodium Hydride (60% in oil), ~1.1 eq. | Irreversibly deprotonates the thiol.[2] |
| Nucleophile | tert-Butyl Mercaptan, ~1.1 eq. | Strong nucleophile for the SNAr reaction. |
| Solvent | Anhydrous DMF | Polar aprotic solvent enhances nucleophilicity.[2][3] |
| Temperature | 0°C for thiolate formation, then RT for substitution. | Controls initial exotherm, then allows for steady reaction.[2] |
| Atmosphere | Nitrogen or Argon | Prevents oxidation of the thiolate anion.[2] |
| Reaction Time | Overnight | Typically sufficient for complete conversion.[2] |
Detailed Experimental Protocol Example
Adapted from Schwartz, J. A. (1986).[3]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.1 mmol, 0.044 g of a 60% dispersion in mineral oil).
-
Solvent Addition: Suspend the NaH in 25 mL of anhydrous DMF.
-
Thiolate Formation: Cool the suspension in an ice-water bath. Slowly add tert-butyl mercaptan (1.1 mmol, 0.10 g) dropwise.
-
Stirring: Stir the mixture at 0°C until the evolution of hydrogen gas ceases (approx. 30-60 minutes).
-
Substrate Addition: Add the 2-bromobenzaldehyde (1.0 mmol, 0.185 g) in one portion.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight under a nitrogen atmosphere.
-
Workup: Pour the reaction mixture into 400 mL of cold water.
-
Isolation: If a precipitate forms, collect the solid by vacuum filtration and wash thoroughly with water. If no solid forms, extract the aqueous mixture with methylene chloride (3 x 50 mL).
-
Drying & Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel or by crystallization.
References
- Schwartz, J. A. (1986). Facile Synthesis of Alkylthio-Benzaldehydes.
- Erowid Center. (1986). Facile Synthesis of Alkylthio-Benzaldehydes. [Link]
Sources
Technical Support Center: Optimization of 2-(Tert-Butylthio)Benzaldehyde Synthesis
Welcome to the technical support center for the synthesis and optimization of 2-(Tert-Butylthio)Benzaldehyde. This guide is designed for researchers, chemists, and process development professionals. It addresses common challenges and frequently asked questions encountered during this specific Nucleophilic Aromatic Substitution (SNAr) reaction. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Section 1: Reaction Fundamentals & Mechanism
Question 1: What is the underlying mechanism for the synthesis of this compound from 2-Chlorobenzaldehyde and tert-Butyl Mercaptan?
The synthesis of this compound from 2-chlorobenzaldehyde and tert-butyl mercaptan proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1] This is a two-step addition-elimination process.
-
Nucleophilic Attack: The reaction is initiated by the deprotonation of tert-butyl mercaptan by a base to form the highly nucleophilic tert-butylthiolate anion. This thiolate then attacks the carbon atom bearing the chlorine atom (the ipso-carbon) on the 2-chlorobenzaldehyde ring. This step is possible because the aromatic ring is "activated" by the presence of the electron-withdrawing aldehyde group (-CHO) at the ortho position. This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[1][2][3]
-
Elimination of Leaving Group: The aromaticity of the ring is then restored by the elimination of the chloride leaving group, yielding the final product, this compound.
The electron-withdrawing nature of the ortho-aldehyde group is critical; it stabilizes the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[1][3]
Diagram: SNAr Mechanism for this compound Synthesis
Caption: SNAr addition-elimination mechanism.
Section 2: Optimizing Reaction Parameters
Question 2: How do I choose the right base for this reaction? What are the trade-offs?
The choice of base is critical as it generates the active nucleophile. Thiols are significantly more acidic (pKa ≈ 10-11) than alcohols, so a wide range of bases can be effective.[4][5] The optimal choice depends on balancing reactivity, cost, and safety.
-
Weak Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are often the first choice for process safety and cost-effectiveness. They are strong enough to deprotonate the thiol, especially at elevated temperatures. Cesium carbonate is often more effective than potassium carbonate due to its higher solubility in organic solvents and the "caesium effect," which can enhance the reactivity of the thiolate.
-
Stronger Bases (e.g., NaH, K-tBuO): These bases will deprotonate the thiol rapidly and irreversibly, often allowing the reaction to proceed at lower temperatures or faster rates.[1][4] However, they are more hazardous. Sodium hydride (NaH) in particular poses a safety risk with residual water and certain dipolar aprotic solvents like DMF, and its use should be carefully evaluated.[1] Potassium tert-butoxide (t-BuOK) is a strong, non-nucleophilic base that is often a good compromise for achieving high reactivity.[6]
| Base | Typical Conditions | Advantages | Disadvantages |
| K₂CO₃ | DMF, 80-100 °C | Low cost, safe, easy to handle. | Slower reaction rates, may require higher temperatures. |
| Cs₂CO₃ | DMF or THF, 60-80 °C | Higher reactivity than K₂CO₃, good solubility. | Higher cost. |
| K-tBuO | THF or DMF, RT to 60 °C | High reactivity, allows for lower temperatures.[6] | Hygroscopic, moderately expensive. |
| NaH | THF, 0 °C to RT | Very high reactivity. | Safety Hazard : Reacts violently with water; potential runaway with DMF/DMAc.[1] |
Recommendation: Start with K₂CO₃ or Cs₂CO₃ in DMF at 80 °C. If the reaction is slow or incomplete, consider switching to K-tBuO in THF.
Question 3: What is the best solvent for this SNAr reaction?
Dipolar aprotic solvents are the standard choice for SNAr reactions because they excel at solvating cations while leaving the nucleophile relatively "bare" and highly reactive.[1][7]
-
Recommended Solvents:
-
DMF (Dimethylformamide), DMAc (Dimethylacetamide), NMP (N-Methyl-2-pyrrolidone): These are excellent solvents for SNAr chemistry, promoting high reaction rates.[1] However, they are classified as reprotoxic and should be replaced if possible.[1]
-
THF (Tetrahydrofuran): A good alternative, especially when stronger bases like K-tBuO are used. It is less polar than DMF but often provides a cleaner reaction profile.
-
Acetonitrile (MeCN): Has a good toxicity profile but can be expensive and has faced supply chain issues.[1]
-
-
Solvents to Avoid:
Recommendation: Begin with THF for a balance of reactivity and ease of removal. If higher reactivity is needed and safety protocols allow, DMF is a viable but less green option.
Section 3: Troubleshooting Guide
This section addresses specific problems you may encounter during the experiment.
Question 4: My reaction yield is very low. What are the most likely causes and how can I fix it?
Low yield is a common issue that can be diagnosed by systematically evaluating the reaction components and conditions.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A systematic approach to diagnosing low reaction yields.
Troubleshooting Steps:
-
Reagent Quality:
-
2-Chlorobenzaldehyde: Can oxidize over time to 2-chlorobenzoic acid. Use freshly purchased or purified starting material.
-
tert-Butyl Mercaptan: This thiol is prone to oxidation by air to form di-tert-butyl disulfide.[4][10] This side product will not participate in the reaction. Use a fresh bottle or distill the thiol if its purity is questionable.
-
Base: Carbonates can be hygroscopic, and stronger bases like K-tBuO are highly sensitive to moisture. Use freshly opened containers or dry the base before use.
-
-
Inert Atmosphere: Oxygen can oxidize the thiol to disulfide, consuming your nucleophile. Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) and consider using degassed solvents.
-
Base/Solvent Incompatibility: As discussed, a weak base in a less polar solvent (like K₂CO₃ in THF at room temperature) will likely result in no reaction. Ensure your base and solvent system is robust enough to fully deprotonate the thiol.
-
Insufficient Temperature or Time: SNAr reactions can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine if it has gone to completion. If the reaction stalls, a moderate increase in temperature (e.g., from 60 °C to 80 °C) can significantly improve the rate.
Question 5: I see a major side product in my analysis. What could it be?
The most common side product is di-tert-butyl disulfide , formed from the oxidative coupling of two molecules of tert-butyl mercaptan.
-
Identification: This compound is often visible by GC-MS or ¹H NMR. It is non-polar and will likely have a different retention factor (Rf) on a TLC plate compared to your product.
-
Cause: Exposure of the tert-butylthiolate anion to atmospheric oxygen. The thiolate is readily oxidized.
-
Prevention: The most effective solution is to rigorously exclude oxygen. Ensure your reaction flask is properly flushed with an inert gas (N₂ or Ar) before adding reagents, and maintain a positive pressure of inert gas throughout the reaction. Using solvents that have been degassed (e.g., by sparging with argon for 15-30 minutes) is also highly recommended.
Question 6: The purification of the final product is difficult. Any suggestions?
The product, this compound, is a relatively non-polar aldehyde. Purification challenges often stem from separating it from unreacted starting material or non-polar side products like the disulfide.
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is necessary to remove the base and salt byproducts. Quench the reaction mixture with water and extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then brine to remove inorganic impurities.
-
Column Chromatography: This is the most reliable method for purification.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A non-polar/moderately polar solvent system is required. Start with a low polarity eluent like Hexane/Ethyl Acetate (e.g., 98:2 or 95:5) and gradually increase the polarity based on TLC analysis. The product is more polar than the disulfide byproduct but less polar than any unreacted 2-chlorobenzaldehyde.
-
-
Distillation: If performed on a larger scale, vacuum distillation can be an effective purification method.[11][12] However, care must be taken as aldehydes can be sensitive to high temperatures.
Experimental Protocols
Protocol 1: General Procedure for Synthesis
This is a representative starting protocol. Optimization will be necessary.
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add potassium carbonate (1.5 equivalents).
-
Inerting: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous THF (or DMF) via syringe. Begin stirring. Add 2-chlorobenzaldehyde (1.0 equivalent).
-
Nucleophile Addition: Add tert-butyl mercaptan (1.2 equivalents) dropwise via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 65 °C for THF with K-tBuO, or 80 °C for DMF with K₂CO₃) and stir.
-
Monitoring: Monitor the reaction's progress by TLC or GC every 1-2 hours until the starting material is consumed.
-
Cooldown: Once complete, allow the reaction mixture to cool to room temperature.
Protocol 2: Workup and Purification
-
Quenching: Slowly pour the cooled reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with a saturated sodium chloride solution (brine).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a pure product.
References
- Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. WordPress. [Link]
- Thiols And Thioethers. Master Organic Chemistry. [Link]
- Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PMC - NIH. [Link]
- Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals.
- Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations.
- Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
- Reactions of Thiols. Chemistry Steps. [Link]
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.
- Thiols and Sulfides. Chemistry LibreTexts. [Link]
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- Optimization of the nucleophilic aromatic substitution reaction.
- Multistep Synthesis (Experiment). Chemistry LibreTexts. [Link]
- Process for the purification of benzaldehyde.
- Benzenepropanal, α,α-dimethyl. Organic Syntheses Procedure. [Link]
- Method for the purification of benzaldehyde.
- Concerted Nucleophilic Arom
- Process for the purification of benzaldehyde.
- Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
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Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 2-(Tert-Butylthio)Benzaldehyde
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(tert-butylthio)benzaldehyde. This guide provides in-depth troubleshooting advice, preventative strategies, and answers to frequently asked questions regarding the primary challenge associated with this substrate: catalyst poisoning. Our goal is to equip you with the scientific understanding and practical protocols needed to overcome experimental hurdles and ensure the success of your catalytic reactions.
Section 1: The "Sulfur Problem": Why this compound is a Challenge
This section explains the fundamental chemical interactions that make sulfur-containing compounds, such as this compound, particularly challenging for many common catalytic systems.
Q1: What makes the thioether group in this compound problematic in catalysis?
Answer: The sulfur atom in the tert-butylthio group is a potent poison for many transition metal catalysts, particularly those based on palladium, platinum, rhodium, and nickel.[1][2] The deactivation mechanism, known as catalyst poisoning, occurs through the strong chemisorption (strong chemical bonding) of the sulfur atom onto the active metal centers of the catalyst.[3][4]
This interaction is highly detrimental for two primary reasons:
-
Active Site Blocking: The sulfur atom physically occupies the sites on the catalyst surface where the reactant molecules need to bind. This prevents the desired catalytic cycle from initiating or proceeding efficiently.[1][5]
-
Electronic Modification: The formation of strong metal-sulfur bonds alters the electronic properties of the catalyst's active sites.[3][6] This change can render the catalyst less effective or completely inactive for the intended transformation.
The poisoning can be either reversible or, more commonly with sulfur, irreversible, where the catalyst activity cannot be easily restored.[2][3]
Caption: Mechanism of catalyst poisoning by a thioether.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and observations from researchers in the field.
Q2: My reaction is sluggish or has stalled completely. Could the thioether be poisoning my catalyst?
Answer: Yes, this is a primary and highly likely cause. If you are using a catalyst sensitive to sulfur (e.g., standard Pd/C, Pd(OAc)₂, Pd₂(dba)₃), the tert-butylthio group can rapidly deactivate it. A simple diagnostic test is to run a parallel control reaction under identical conditions but using a non-sulfur-containing analog, such as 2-methoxybenzaldehyde. If the control reaction proceeds smoothly while the reaction with the thioether fails, catalyst poisoning is almost certainly the issue.
Q3: Which types of catalysts are most susceptible to poisoning by this substrate?
Answer: Platinum group metal (PGM) catalysts are particularly vulnerable.[6] This includes:
-
Palladium-based catalysts: Widely used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), hydrogenations, and C-H activation. Both heterogeneous (Pd/C) and homogeneous (Pd(OAc)₂, Pd₂(dba)₃) forms are strongly affected.[7][8]
-
Platinum-based catalysts: Commonly used in hydrogenation.
-
Rhodium-based catalysts: Used in hydrogenation and hydroformylation.
-
Nickel-based catalysts: A more cost-effective alternative for cross-coupling, but also readily poisoned by sulfur.[2]
Q4: Can I just use a higher catalyst loading to overcome the poisoning?
Answer: While incrementally increasing the catalyst loading might provide a marginal improvement in conversion for mildly poisoning substrates, it is generally not an effective or economical strategy for potent poisons like thioethers. The sulfur atom binds very strongly, often stoichiometrically, to the active sites. A large excess of the expensive catalyst would be required, and the reaction may still stall once the excess catalyst is also deactivated. This approach fails to address the root cause of the problem.
Q5: Is the poisoning from this compound reversible or permanent?
Answer: The deactivation caused by strong chemisorption of sulfur compounds is often irreversible under typical reaction conditions.[2][3] While the catalyst is rendered inactive for the desired reaction, it may be possible to regenerate some heterogeneous catalysts through specific, often harsh, post-reaction treatments.[9] However, for homogeneous catalysts, recovery is generally not feasible.
Section 3: Systematic Troubleshooting Guide
When a reaction fails, a structured approach is critical to identifying the cause and finding a solution.
Caption: Troubleshooting workflow for suspected catalyst poisoning.
Step 1: Confirm Catalyst Poisoning as the Root Cause
-
Action: As mentioned in the FAQ, perform a control experiment.
-
Rationale: This is the most definitive way to isolate the problem. By replacing only the sulfur-containing substrate with a benign analog, you eliminate other variables (reagent quality, solvent, technique) and can confidently attribute the failure to the thioether.
Step 2: Scrutinize All Reagents for Hidden Poisons
-
Action: Review the purity of all starting materials, reagents, and solvents.
-
Rationale: While the substrate itself is a known poison, other impurities can exacerbate the problem or be the primary cause. For instance, lower-grade starting materials might contain elemental sulfur or other thiol impurities, which are also aggressive poisons.[5][8] Ensure all reagents are of high purity and solvents are properly degassed to remove oxygen, which can independently deactivate catalysts.[10]
Step 3: Evaluate Ligand and Catalyst Choice
-
Action: Assess if your chosen ligand and catalyst are appropriate for this substrate class.
-
Rationale: Standard, sterically unhindered ligands (e.g., PPh₃) offer little protection to the metal center, allowing the sulfur atom to coordinate easily. Using a catalyst system not explicitly designed for challenging substrates is a common point of failure.[11]
Section 4: Prevention and Mitigation Strategies
Successfully running reactions with poisoning substrates requires a proactive approach in the experimental design phase.
| Strategy | Mechanism of Action | Recommended Solutions | Key Considerations |
| 1. Advanced Ligand Selection | Sterically shields the metal center, hindering coordination of the sulfur atom. Electron-rich character stabilizes the active catalytic species. | Buchwald-type phosphine ligands: SPhos, XPhos, RuPhos. N-Heterocyclic Carbenes (NHCs): IPr, SIMes.[10] | Ligand choice is reaction-specific. Screening may be necessary. NHCs are often more robust but can be more sensitive to air and moisture. |
| 2. Robust Catalyst Selection | Utilizes catalyst precursors that are less susceptible to immediate deactivation or can more readily enter the catalytic cycle despite the poison. | Use a Pd(0) source like Pd₂(dba)₃ in combination with a robust ligand.[11] Some specialized, pre-formed catalysts are designed for sulfur tolerance. | Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂) can be more easily intercepted and deactivated by the thioether before the active Pd(0) species is formed.[11] |
| 3. Reaction Condition Optimization | Milder conditions can sometimes disfavor the poisoning pathway relative to the desired catalytic turnover. | Use the lowest effective temperature. Carefully select the base, as some bases can promote side reactions or catalyst degradation.[10] | This is often a fine-tuning step after selecting an appropriate catalyst/ligand system, not a primary solution. |
| 4. High-Purity Reagents | Minimizes the total amount of sulfur and other potential poisons introduced into the reaction. | Use starting materials from reputable suppliers with high-purity specifications. Consider re-purification of the this compound if lot-to-lot variability is observed.[8] | An essential best practice for all sensitive catalytic reactions. |
Section 5: Advanced Solutions: Catalyst Regeneration Protocols
For heterogeneous catalysts (e.g., Pd/C) that have been poisoned, regeneration may be a viable, cost-saving option. This process aims to remove the adsorbed sulfur species and restore catalytic activity.[9]
Protocol 1: Thermal Regeneration
This method uses high temperatures to desorb or decompose the sulfur compounds from the catalyst surface.[3][12]
Step-by-Step Methodology:
-
Recovery: Carefully filter the catalyst from the reaction mixture. Wash thoroughly with a solvent (e.g., toluene, then methanol) to remove residual organic material and dry completely under vacuum.
-
Inert Purge: Place the dried catalyst in a tube furnace. Purge the system with an inert gas (e.g., Nitrogen or Argon) for 30 minutes at room temperature to remove all oxygen.
-
Heating Ramp: While maintaining the inert gas flow, heat the furnace to a high temperature (typically 400-550°C). The optimal temperature depends on the catalyst and support material and must be below the sintering temperature to avoid permanent structural damage.[3]
-
Hold and Cool: Hold at the target temperature for 2-4 hours.
-
Cooling: Turn off the furnace and allow the catalyst to cool to room temperature under the continuous flow of inert gas.
-
Passivation (Optional but Recommended): Once cool, a controlled, dilute stream of oxygen (e.g., 1% O₂ in N₂) can be introduced to passivate the surface for safer handling.
Protocol 2: Chemical & Oxidative Regeneration
This method uses chemical reagents to react with and remove the sulfur poison.[3][4]
Step-by-Step Methodology:
-
Recovery: Recover and wash the catalyst as described in Protocol 1, Step 1.
-
Alkaline Wash: Suspend the catalyst in a dilute alkaline solution (e.g., 0.1 M NaOH). Stir for 1-2 hours at a moderately elevated temperature (e.g., 60-80°C). This can help convert some adsorbed sulfur species.[3]
-
Rinsing: Filter the catalyst and wash repeatedly with deionized water until the filtrate is neutral (pH 7).
-
Controlled Oxidation: Resuspend the catalyst in water. Introduce a dilute solution of an oxidizing agent (e.g., hydrogen peroxide) dropwise at room temperature. This step aims to convert strongly bound sulfides to more easily removable sulfates.[12]
-
Final Wash and Dry: Filter the catalyst, wash thoroughly with deionized water, and dry completely under high vacuum.
| Regeneration Method | Pros | Cons |
| Thermal | Effective for volatile poisons; relatively simple setup. | Risk of catalyst sintering (thermal degradation); high energy consumption; may not remove all sulfur species.[3] |
| Chemical/Oxidative | Can target specific poisons; often performed at lower temperatures. | More complex multi-step process; potential for incomplete removal or damage to the catalyst support from harsh chemicals.[3] |
References
- Vertex AI Search. (2025). Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines.
- Vertex AI Search. (2024).
- ECMA. (n.d.).
- libra etd. (2024).
- ACS Sustainable Chemistry & Engineering. (2023). Metal Catalyst-Dependent Poisoning Effect of Organic Sulfur Species for the Hydroconversion of 5-Hydroxymethylfurfural.
- Benchchem. (n.d.).
- ACS Publications. (n.d.).
- Vertex AI Search. (n.d.). Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy.
- YouTube. (2025). What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone.
- ResearchGate. (2025).
- PMC - NIH. (n.d.).
- ResearchGate. (n.d.). Reaction monitoring reveals poisoning mechanism of Pd 2 (dba)
- ACS Publications. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling | Organic Process Research & Development.
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Validation & Comparative
A Comparative Guide to the Infrared Spectroscopy of 2-(Tert-Butylthio)Benzaldehyde
For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for identifying functional groups and elucidating structural features. This guide provides an in-depth analysis of the expected IR spectral characteristics of 2-(tert-butylthio)benzaldehyde, a compound of interest due to its unique combination of a sterically demanding ortho-substituent and a sulfur-containing moiety.
While an experimental spectrum for this compound is not widely available in the literature, this guide will offer a predictive analysis grounded in the fundamental principles of vibrational spectroscopy. We will compare its expected spectral features with those of the well-characterized benzaldehyde and postulations for 2-methylthiobenzaldehyde to isolate and understand the influence of the bulky tert-butylthio group on the molecule's vibrational modes.
The Influence of Ortho-Substitution on Benzaldehyde's Vibrational Frequencies
The IR spectrum of benzaldehyde is distinguished by several key absorption bands, most notably the strong carbonyl (C=O) stretch and the characteristic doublet of the aldehydic C-H stretch.[1] The introduction of a substituent, particularly in the ortho position, can induce significant shifts in these frequencies due to a combination of electronic and steric effects.
An ortho-substituent can alter the electron density of the aromatic ring and the carbonyl group through resonance and inductive effects, thereby changing bond strengths and their corresponding vibrational frequencies.[2][3] Furthermore, a bulky ortho-substituent like the tert-butylthio group can sterically interact with the aldehyde group, potentially forcing it out of the plane of the aromatic ring. This disruption of coplanarity would reduce conjugation, leading to a predictable shift in the C=O stretching frequency.
Predicted IR Spectrum of this compound: A Detailed Analysis
Based on established principles, we can predict the key vibrational frequencies for this compound. This predictive analysis provides a valuable framework for researchers who may synthesize or encounter this compound.
The primary regions of interest in the IR spectrum include:
-
3100-3000 cm⁻¹: Aromatic C-H Stretching. These weak to medium absorptions are characteristic of C-H bonds on the benzene ring.[4]
-
3000-2850 cm⁻¹: Aliphatic C-H Stretching. Strong absorptions in this region will arise from the C-H bonds of the tert-butyl group.[5]
-
2850-2700 cm⁻¹: Aldehydic C-H Stretching. This region is critical for identifying the aldehyde functionality. Typically, two weak to medium bands (a Fermi doublet) are observed.[1][6]
-
1720-1680 cm⁻¹: Carbonyl (C=O) Stretching. The position of this strong, sharp band is highly sensitive to electronic and steric effects.[3]
-
1600-1450 cm⁻¹: Aromatic C=C Stretching. These medium-intensity bands are characteristic of the benzene ring.
-
~1370 cm⁻¹ and ~1390 cm⁻¹: Tert-butyl C-H Bending. The presence of a tert-butyl group often gives rise to a characteristic doublet due to symmetric and asymmetric bending modes.
-
~700 cm⁻¹: C-S Stretching. The carbon-sulfur single bond stretch is typically weak and falls within the fingerprint region.[7]
Comparative Spectral Analysis: Isolating the Effect of the Tert-Butyl Group
To understand the specific contributions of the tert-butylthio group, we will compare the predicted spectrum of this compound with the known spectrum of benzaldehyde and the predicted spectrum of 2-methylthiobenzaldehyde.
| Vibrational Mode | Benzaldehyde (Experimental) | 2-Methylthiobenzaldehyde (Predicted) | This compound (Predicted) | Rationale for Predicted Shifts |
| Aromatic C-H Stretch | ~3060 cm⁻¹ | ~3060 cm⁻¹ | ~3060 cm⁻¹ | Largely unaffected by substitution. |
| Aldehydic C-H Stretch | ~2820, ~2730 cm⁻¹ | ~2820, ~2730 cm⁻¹ | ~2825, ~2735 cm⁻¹ | Minimal shift expected, but potential for minor changes in Fermi resonance. |
| Carbonyl (C=O) Stretch | ~1703 cm⁻¹ | ~1695 cm⁻¹ | ~1710 cm⁻¹ | The sulfur in 2-methylthiobenzaldehyde can donate electron density, lowering the frequency. The bulky tert-butyl group in the target molecule likely disrupts conjugation, increasing the frequency. |
| Aromatic C=C Stretch | ~1595, ~1455 cm⁻¹ | ~1590, ~1450 cm⁻¹ | ~1590, ~1450 cm⁻¹ | Minor shifts expected due to changes in ring substitution pattern. |
| Aliphatic C-H Stretch | N/A | ~2925 cm⁻¹ | ~2960 cm⁻¹ | Present due to the methyl and tert-butyl groups, respectively. |
| C-S Stretch | N/A | ~700 cm⁻¹ | ~700 cm⁻¹ | Weak band in the fingerprint region. |
| Tert-butyl C-H Bend | N/A | N/A | ~1390, ~1365 cm⁻¹ | Characteristic doublet for the tert-butyl group. |
Key Insights from the Comparison:
-
Carbonyl Stretching Frequency: The most significant predicted difference lies in the C=O stretching frequency. For 2-methylthiobenzaldehyde, the sulfur atom, being less sterically hindered, can donate lone-pair electrons to the ring, which can be delocalized to the carbonyl group, weakening the C=O bond and lowering its stretching frequency. Conversely, the bulky tert-butyl group in this compound is expected to cause steric hindrance with the aldehyde group, forcing it out of the plane of the benzene ring. This would reduce the electronic conjugation between the ring and the carbonyl group, resulting in a C=O bond with more double-bond character and thus a higher stretching frequency compared to benzaldehyde.[2][3]
-
Aliphatic C-H Absorptions: The presence of strong C-H stretching bands between 2960 and 2850 cm⁻¹ and the characteristic bending doublet around 1390 and 1365 cm⁻¹ would be clear indicators of the tert-butyl group.
-
Fingerprint Region: The C-S stretch, while weak, would contribute to the unique fingerprint of the molecule below 800 cm⁻¹.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
For researchers wishing to obtain an experimental spectrum of this compound or similar compounds, Attenuated Total Reflectance (ATR) FTIR spectroscopy is a rapid and reliable method.[8][9]
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
ATR accessory with a diamond or zinc selenide (ZnSe) crystal
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from atmospheric water and carbon dioxide.
-
Sample Application:
-
If this compound is a liquid, place a single drop onto the center of the ATR crystal.
-
If it is a solid, place a small amount of the powder onto the crystal and apply firm, even pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient to obtain a high signal-to-noise ratio.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Caption: ATR-FTIR Experimental Workflow
Conclusion
The infrared spectrum of this compound is predicted to exhibit the characteristic absorptions of an aromatic aldehyde, with distinct features imparted by the ortho-tert-butylthio substituent. The most telling feature is the anticipated increase in the C=O stretching frequency to around 1710 cm⁻¹, a consequence of steric hindrance disrupting the conjugation of the aldehyde with the aromatic ring. This, combined with the prominent aliphatic C-H stretching and bending vibrations of the tert-butyl group, provides a clear spectral signature for the identification of this molecule. This comparative and predictive guide serves as a valuable resource for the characterization of this compound and offers a framework for understanding the nuanced effects of ortho-substitution in aromatic aldehydes.
References
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde.
- Berkeley Learning Hub. (2025, January 30). Benzaldehyde IR Spectrum Analysis.
- Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science.
- Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- Chinese Journal of Chemical Physics. (2025, October 27). FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives.
- The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. (2025, August 6). ResearchGate.
- NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- Northern Illinois University. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS.
- Chemistry LibreTexts. (2023, August 29). ATR-FTIR.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- Indian Academy of Sciences. (n.d.). Overtone spectroscopy of some benzaldehyde derivatives.
- Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics.
- YouTube. (2023, March 2). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance.
- Journal of Chemical Education. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples.
- Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones.
- Chemistry LibreTexts. (2021, December 15). 6.3 IR Spectrum and Characteristic Absorption Bands.
- Indian Academy of Sciences. (n.d.). Infrared spectra and normal vibrations of O-methyl monothiocarbonate, S-methyldithiocarbonates and N-methylmonothiocarbamates.
- Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.
- ResearchGate. (2025, August 6). High Overtones of the C−H Stretching Vibrations in Anisole and Thioanisole.
- National Institute of Standards and Technology. (n.d.). Benzaldehyde.
- ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde.
- The features of IR spectrum. (n.d.).
- ResearchGate. (n.d.). (a) IR spectra of benzaldehyde at different concentrations. The solvent peak at 1022 cm.
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A Comparative Guide to the Reactivity of 2-(Tert-Butylthio)Benzaldehyde: An Analysis of Steric and Electronic Effects
Abstract
For researchers, scientists, and professionals in drug development, a nuanced understanding of substituent effects on molecular reactivity is fundamental to rational synthesis design. This guide provides an in-depth comparative analysis of 2-(tert-butylthio)benzaldehyde, a molecule where potent steric and electronic effects are in direct competition. Unlike simple substituted benzaldehydes, the ortho-(tert-butylthio) group introduces a unique combination of a bulky, conformation-locking tert-butyl moiety and a polarizable thioether linkage. This document moves beyond simple data reporting to explain the chemical causality behind the reactivity of this compound compared to other benzaldehydes in key organic transformations. We will dissect its structural constraints and electronic profile to predict its behavior in nucleophilic addition and oxidation reactions, supported by established principles and comparative data from analogous systems.
The Dueling Influences of the 2-(tert-Butylthio) Substituent
The reactivity of the aldehyde functional group is fundamentally governed by the electrophilicity of its carbonyl carbon.[1][2] Substituents on the aromatic ring can modulate this electrophilicity through a combination of two primary factors:
-
Electronic Effects: These are categorized as inductive effects (through-sigma bond polarization) and resonance effects (through-pi system delocalization). Electron-withdrawing groups (EWGs) enhance carbonyl electrophilicity, accelerating reactions with nucleophiles, while electron-donating groups (EDGs) have the opposite effect.[3]
-
Steric Effects: The physical bulk of a substituent can hinder the approach of a reagent to the reaction center, slowing or preventing a reaction regardless of the electronic environment.[4][5]
The 2-(tert-butylthio) group is a fascinating case study because its components exert opposing and complex influences.
-
Thioether Group: The sulfur atom is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I). However, its lone pairs can participate in resonance, donating electron density to the ring (+R effect).[6]
-
Tert-Butyl Group: This is the archetypal sterically demanding group in organic chemistry.[4] Its immense bulk creates a significant steric shield. It also has a weak electron-donating inductive effect (+I).
Crucially, in this compound, the steric clash between the tert-butyl group and the aldehyde forces the thioether group to twist out of the plane of the benzene ring. This perpendicular conformation severely diminishes the resonance effect of the sulfur's lone pairs.[7] Simultaneously, this twisting pushes the sulfur's 3p lone-pair orbital into the ring plane, where it creates a strong repulsive interaction with the C=O bond, locking the aldehyde into an O-anti conformation.[7]
Therefore, the net effect of the 2-(tert-butylthio) group is a combination of a weak inductive pull from the sulfur and, most importantly, overwhelming steric hindrance around the aldehyde.
Comparative Reactivity in Nucleophilic Addition: The Wittig Reaction
Nucleophilic addition reactions, such as the Wittig olefination, are highly sensitive to both the electrophilicity of the carbonyl carbon and steric hindrance at the reaction center.[8][9] The reaction involves the attack of a phosphorus ylide on the aldehyde to form an alkene.[10]
Prediction: this compound is predicted to be exceptionally unreactive in the Wittig reaction compared to unsubstituted benzaldehyde and even other sterically hindered aldehydes.
Causality: While the weak inductive withdrawal of the thioether might slightly increase the partial positive charge on the carbonyl carbon, this electronic enhancement is completely overshadowed by the steric blockade. The massive tert-butyl group effectively shields the carbonyl, preventing the bulky phosphorus ylide from approaching at the required trajectory for nucleophilic attack. This steric hindrance is the rate-determining factor.
Comparative Data Table: Wittig Reaction
The following table summarizes known relative rate constants for the Wittig reaction with various substituted benzaldehydes and includes a predicted value for this compound based on the principles discussed.
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) | Reference / Rationale |
| p-NO₂ | Wittig Reaction | 14.7 | [1] |
| m-NO₂ | Wittig Reaction | 10.5 | [1] |
| p-Cl | Wittig Reaction | 2.75 | [1] |
| H (Unsubstituted) | Wittig Reaction | 1.00 | [1] |
| p-CH₃ | Wittig Reaction | 0.45 | [1] |
| p-OCH₃ | Wittig Reaction | 0.22 | [1] |
| 2-S-C(CH₃)₃ | Wittig Reaction | << 0.1 (Predicted) | Overwhelming steric hindrance |
Comparative Reactivity in Oxidation Reactions
The oxidation of benzaldehydes to their corresponding benzoic acids is a common transformation. The reaction mechanism can vary significantly depending on the oxidizing agent, and thus the influence of substituents can also change.[11][12] Unlike nucleophilic addition to the carbonyl carbon, many oxidation mechanisms involve attack at the aldehydic C-H bond.
Prediction: The oxidation of this compound will be significantly slower than that of unsubstituted benzaldehyde, particularly with bulky oxidizing agents.
Causality: Although the aldehydic proton is on the periphery of the molecule, the sheer volume of the tert-butylthio group can still create a "steric cone" that restricts access to this site. For oxidants that require the formation of a bulky intermediate at the carbonyl group (like chromate esters), the reaction will be severely inhibited.[11] For radical-based oxidations, the accessibility of the C-H bond is paramount, and steric crowding will decrease the rate of hydrogen abstraction.[13][14]
Comparative Data Table: Oxidation with Benzyltrimethylammonium Chlorobromate (BTMACB)
This table presents relative rate data for an oxidation reaction and includes a prediction for this compound.
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) | Reference / Rationale |
| p-OCH₃ | Oxidation with BTMACB | 6.31 | [1] |
| p-CH₃ | Oxidation with BTMACB | 2.51 | [1] |
| p-NO₂ | Oxidation with BTMACB | 1.62 | [1] |
| H (Unsubstituted) | Oxidation with BTMACB | 1.00 | [1] |
| p-Cl | Oxidation with BTMACB | 0.55 | [1] |
| 2-S-C(CH₃)₃ | Oxidation with BTMACB | < 0.5 (Predicted) | Steric hindrance at aldehydic C-H |
Experimental Protocols for Reactivity Assessment
To empirically validate the predicted reactivity, a series of parallel reactions should be conducted under identical conditions. The following protocols provide a robust framework for such a comparative study.
Protocol 1: Comparative Wittig Olefination
This protocol is designed to compare the reaction rates of various benzaldehydes with a phosphorus ylide.
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous Toluene or THF
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzaldehyde (control)
-
p-Nitrobenzaldehyde (electron-withdrawn control)
-
This compound (test compound)
-
Saturated aqueous NH₄Cl, Ethyl Acetate (EtOAc), Na₂SO₄
Procedure:
-
Ylide Preparation: To a flame-dried, argon-purged flask, add methyltriphenylphosphonium bromide (1.5 equiv). Suspend it in anhydrous THF. Cool the suspension to 0 °C.
-
Add n-BuLi (1.4 equiv) dropwise via syringe. The mixture will turn a characteristic orange/red color.
-
Stir the resulting ylide suspension for 1 hour at 0 °C.[15]
-
Reaction: In separate, identical argon-purged flasks, dissolve benzaldehyde (1.0 equiv), p-nitrobenzaldehyde (1.0 equiv), and this compound (1.0 equiv) in anhydrous THF.
-
Cool the aldehyde solutions to -15 °C.
-
Using a syringe, add an equal volume of the prepared ylide solution to each aldehyde flask.
-
Monitoring: Stir all reactions vigorously at the same temperature. At regular intervals (e.g., 10 min, 30 min, 1 hr, 4 hr), take a small aliquot from each reaction, quench it with a drop of water, and spot on a TLC plate to monitor the disappearance of the starting aldehyde.
-
Workup: After a predetermined time (e.g., 4 hours), quench the reactions by adding saturated aqueous NH₄Cl.
-
Extract the mixture with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Analysis: Analyze the crude residue by ¹H NMR or Gas Chromatography (GC) to determine the ratio of product to starting material, allowing for a quantitative comparison of conversion. Note: For this compound, expect significantly lower conversion. It may be necessary to run the reaction at a higher temperature or for a much longer duration to observe any product formation.
Conclusion
The reactivity of this compound is a clear illustration of the principle that steric effects can dominate electronic effects in organic reactions. While the ortho-thioether group provides a weak electronic pull that should, in isolation, activate the aldehyde towards nucleophilic attack, its covalent attachment to a bulky tert-butyl group creates an insurmountable steric barrier. This conformational constraint not only locks the aldehyde group into a specific orientation but, more critically, severely impedes the approach of reagents to the carbonyl center.
Our analysis predicts that this compound will be substantially less reactive than unsubstituted benzaldehyde and other common derivatives in reactions requiring nucleophilic attack at the carbonyl carbon, such as the Wittig reaction. Its reactivity in oxidation reactions is also expected to be diminished due to steric hindrance around the aldehydic C-H bond. For synthetic chemists, this means that reactions involving this substrate will likely require more forcing conditions—higher temperatures, longer reaction times, or less sterically demanding reagents—to achieve viable yields.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Benzoylbenzaldehyde and Other Substituted Benzaldehydes.
- BenchChem. (2025). The Influence of Aromatic Substituents on Benzaldehyde Reactivity in Condensation Reactions: A Comparative Guide.
- Yamataka, H., Nagareda, K., Ando, K., & Hanafusa, T. (n.d.). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry.
- Yajurvedi, D. (2022). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. ResearchGate.
- BenchChem. (2025). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
- van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.
- BenchChem. (2025). The Tert-Butyl Effect: An In-depth Technical Guide to Steric Hindrance in Tert-Butylamine.
- Li, Y., et al. (2022). TBPEH-TBPB Initiate the Radical Addition of Benzaldehyde and Allyl Esters. Molecules.
- NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
- Cremonini, M. A., et al. (1991). Photoreaction of a stable thioaldehyde 2,4,6-tri-tert-butylthiobenzaldehyde. Journal of the Chemical Society, Perkin Transactions 2.
- Littke, A. F., & Fu, G. C. (2002). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. National Institutes of Health.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Wikipedia. (n.d.). Wittig reaction.
- University of the West Indies. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!.
- Chemistry LibreTexts. (2024). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
- Schaefer, T., et al. (1985). Control of the orientation of the aldehyde group in 2-(alkylthio)benzaldehydes by the directional lone-pair on sulfur. Canadian Journal of Chemistry.
- Master Organic Chemistry. (2015). Thiols And Thioethers.
- Semantic Scholar. (n.d.). Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by permanganate ion.
- Li, G., et al. (2014). TBHP-promoted direct oxidation reaction of benzylic Csp3–H bonds to ketones. Green Chemistry.
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A Comparative Guide to the Purity Analysis of 2-(Tert-Butylthio)Benzaldehyde by High-Performance Liquid Chromatography
In the landscape of pharmaceutical and chemical synthesis, 2-(tert-butylthio)benzaldehyde serves as a valuable intermediate, prized for its unique combination of an aldehyde functional group and a sterically hindered thioether. Its purity is paramount, as even trace impurities can compromise the yield, safety, and efficacy of downstream products. This guide provides an in-depth, experience-driven approach to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound. We will explore the rationale behind methodological choices, present a detailed protocol, and objectively compare HPLC with alternative analytical techniques, supported by experimental principles.
Pre-Analysis and Method Development Rationale
The development of a reliable analytical method is not a matter of following a generic template but is instead a process of scientific deduction based on the analyte's physicochemical properties. This compound (MW: 194.29 g/mol ) is a moderately polar molecule, characterized by a nonpolar tert-butyl group and a polar benzaldehyde moiety.[1][2] This structure dictates our analytical strategy.
Why Reversed-Phase HPLC?
Reversed-Phase HPLC (RP-HPLC) is the logical starting point for several reasons:
-
Analyte Compatibility: The molecule possesses sufficient hydrophobicity from its aromatic ring and tert-butyl group to be retained on a nonpolar stationary phase (like C18).
-
Solubility: It is readily soluble in common organic solvents used in RP-HPLC mobile phases, such as acetonitrile and methanol.
-
Versatility: RP-HPLC can separate a wide range of impurities, from more polar starting materials (e.g., 2-mercaptobenzaldehyde) to less polar by-products.
Key Considerations for Method Development:
-
Column Chemistry: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and provides a strong foundation. Its hydrophobic nature will interact effectively with the analyte. An end-capped C18 column is recommended to minimize peak tailing caused by interaction of the thioether or aldehyde with residual silanols on the silica support.
-
Mobile Phase Selection: The choice of organic modifier (acetonitrile vs. methanol) and its ratio with an aqueous phase allows for the fine-tuning of retention and selectivity. Acetonitrile is often preferred for its lower viscosity and UV transparency. A starting point of 60:40 Acetonitrile:Water is a reasonable estimate, to be optimized via gradient or isocratic runs.
-
Detector and Wavelength: The benzaldehyde chromophore dictates the use of a UV-Vis detector. Benzaldehyde and its derivatives exhibit strong absorbance in the UV region, typically with a maximum (λmax) around 250 nm.[3][4] A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is invaluable during method development to screen for the optimal wavelength and to check for peak purity. For routine analysis, a single wavelength of 254 nm is a robust choice.
Recommended HPLC Protocol: A Self-Validating System
This protocol is designed to be self-validating through the inclusion of rigorous system suitability tests (SSTs). SSTs are non-negotiable in regulated environments and ensure that the analytical system is performing as expected before any samples are analyzed.
Experimental Workflow Diagram
Caption: High-level workflow for HPLC purity analysis.
Step-by-Step Methodology
1. Materials and Reagents:
- This compound Reference Standard (highest available purity)
- Acetonitrile (HPLC grade)
- Water (HPLC grade or Milli-Q)
- Class A volumetric flasks and pipettes
- 0.45 µm syringe filters
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| HPLC System | Agilent 1260, Waters Alliance, or equivalent | Standard system with UV/PDA detector. |
| Column | C18, 4.6 x 150 mm, 5 µm | General-purpose column for good resolution and efficiency. |
| Mobile Phase | Acetonitrile : Water (65:35 v/v) | Provides adequate retention and separation. Adjust as needed. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Enhances reproducibility by controlling viscosity and retention. |
| Detection | UV at 254 nm | Good sensitivity for the benzaldehyde chromophore. |
| Injection Vol. | 10 µL | Balances sensitivity with potential for peak overload. |
| Run Time | 15 minutes | Sufficient to elute the main peak and potential late-eluting impurities. |
3. Standard and Sample Preparation:
- Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.
- Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter through a 0.45 µm syringe filter before injection.
4. System Suitability Testing (SST):
- Before sample analysis, perform five replicate injections of the Working Standard Solution (0.1 mg/mL).
- The system is deemed suitable for use if the following criteria are met:
- Repeatability: The relative standard deviation (RSD) of the peak area for the five injections should be ≤ 2.0%.
- Tailing Factor (T): The tailing factor for the main peak should be ≤ 2.0.
- Theoretical Plates (N): The plate count should be ≥ 2000.
5. Analysis and Calculation:
- Once the SST criteria are met, inject the prepared Sample Solution.
- Determine the purity by the area normalization method:
- % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
- Identify any impurities that are greater than the reporting threshold (typically 0.05%).
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques that measure different chemical properties. The choice of method depends on the specific information required.
| Feature | HPLC-UV | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. |
| Best For | Non-volatile and thermally stable compounds; general purity screening. | Volatile and thermally stable compounds; residual solvent analysis.[5][6][7] | Absolute quantification without a specific reference standard; structural confirmation.[8][9] |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Low (µg to mg range) |
| Selectivity | High (tunable with mobile phase/column) | Very High (excellent for isomers) | High (structurally specific) |
| Sample Prep | Simple dissolution and filtration. | Can require derivatization for non-volatile analytes. | Simple dissolution in a deuterated solvent. |
| Key Limitation | Requires reference standards for impurity identification and quantification. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity; can be complex for samples with many overlapping signals. |
Contextual Application:
-
GC-FID/MS: This would be the preferred method for detecting volatile impurities, such as residual synthesis solvents or low-boiling point starting materials. GC-MS could definitively identify these unknowns.[10]
-
qNMR: ¹H NMR is an invaluable tool for providing an orthogonal assessment of purity.[8] By integrating the analyte's signals against a certified internal standard of known concentration, one can determine an absolute purity value without needing reference standards for every impurity. It is also excellent for identifying and quantifying structurally related impurities if their signals are resolved. The aldehyde proton signal (around 9-10 ppm) is particularly distinctive and useful for this purpose.[11][12][13]
Troubleshooting Common HPLC Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Active silanol interactions; column contamination; mismatched sample/mobile phase solvent. | Use an end-capped column; flush column with strong solvent; ensure sample is dissolved in the mobile phase. |
| Split Peaks | Clogged frit or void in the column; partially blocked injector. | Reverse flush the column (if permitted); if unresolved, replace the column; service the injector. |
| Poor Resolution | Inappropriate mobile phase composition; column degradation. | Optimize the Acetonitrile:Water ratio; replace the column. |
| Baseline Drift | Column not equilibrated; mobile phase contamination; detector lamp aging. | Allow for longer equilibration; prepare fresh mobile phase; check lamp hours and replace if necessary. |
Conclusion
The purity analysis of this compound is most effectively and routinely accomplished using a well-developed reversed-phase HPLC method with UV detection. The protocol outlined in this guide provides a robust starting point, emphasizing the critical role of system suitability in generating trustworthy data. However, for comprehensive characterization and in regulated environments, complementing HPLC with orthogonal techniques like GC for volatile impurities and qNMR for absolute purity assessment provides the highest degree of analytical confidence. This multi-faceted approach ensures that the material meets the stringent quality standards required for its intended applications in research and development.
References
- Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products.
- Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formul
- “Pure by NMR”?. Organic Letters. [Link]
- Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol. PubMed. [Link]
- What are the optimal conditions for GC analysis of benzaldehyde?.
- Benzaldehyde GC/LC Analysis Inform
- Spectroscopy of Aldehydes and Ketones.
- Development of a HPLC-FL method to determine benzaldehyde after derivatiz
- Spectroscopy of Aldehydes and Ketones. Fiveable. [Link]
- Spectroscopy Tutorial: Examples. University of Colorado Boulder. [Link]
- Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
- This compound. PubChem. [Link]
- Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. ScienceDirect. [Link]
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis. National Institutes of Health (NIH). [Link]
- An efficient process for the synthesis of alkoxy substituted benzaldehydes.
- Simple Quantitative Structure−Property Relationship (QSPR) Modeling of 17O Carbonyl Chemical Shifts in Substituted Benzaldehydes.
- Method development for the determination of thiols using HPLC with fluorescence detection. DiVA portal. [Link]
- First Quantitation of Key Odor-Active Thiols in Flowers of Different Hemp Cultivars Using HPLC-MS/MS.
- Tandem Reactions: Synthesis of Substituted Benzaldehydes. Symposium of Student Scholars. [Link]
- A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics. [Link]
- Quantitation of potent polyfunctional thiols and their enantiomers in wine using HPLC-MS/MS after derivatiz
- Benzaldehyde D
- Effect of Ultrasound on the Green Selective Oxidation of Benzyl Alcohol to Benzaldehyde. MDPI. [Link]
- Benzaldehyde and its Impurities.
- High-performance liquid chromatography analysis of the thiobarbituric acid adducts of malonaldehyde and trans,trans-muconaldehyde. PubMed. [Link]
- Analysis of Glutathione in Biological Samples by HPLC Involving Pre-Column Derivatization With o-Phthalaldehyde. PubMed. [Link]
- HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations.
- Rapid and sensitive determination of benzaldehyde...
- UV absorption spectra of a benzaldehyde and b acetophenone in water and....
- HPLC – UV CHROMATOGRAPHY DETERMINATION OF BENZALDEHYDE.... Semantic Scholar. [Link]
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A Comparative Crystallographic Guide to 2-(Alkylthio)benzaldehyde Derivatives: Unraveling the Influence of Steric Hindrance
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates not only the physicochemical properties of a compound but also its biological activity and material performance. Among the vast array of organic scaffolds, substituted benzaldehydes are crucial building blocks. This guide delves into the X-ray crystallography of 2-(alkylthio)benzaldehyde derivatives, a class of compounds with significant potential in various scientific domains.
While our primary focus is to understand the crystallographic implications of the sterically demanding tert-butylthio group, a comprehensive search of the Cambridge Structural Database (CSD) and the broader scientific literature reveals a notable absence of a publicly available crystal structure for 2-(tert-butylthio)benzaldehyde. This knowledge gap presents a compelling case for future research. In the interim, this guide will provide a comparative analysis of closely related analogues, namely 2-(methylthio)benzaldehyde and 2-(phenylthio)benzaldehyde, for which crystallographic data are available. By examining these structures, we can extrapolate key insights into the conformational preferences and crystal packing forces at play, and thereby predict the likely structural features of their bulkier counterpart.
The Significance of the Thioether Linkage in Benzaldehydes
The introduction of a thioether linkage at the ortho position of a benzaldehyde moiety introduces a fascinating interplay of electronic and steric effects. The sulfur atom, with its available lone pairs, can influence the electronic properties of the aromatic ring and the reactivity of the aldehyde group. Furthermore, the nature of the alkyl or aryl substituent on the sulfur atom can profoundly impact the molecule's conformation and how it arranges itself in the solid state. Understanding these nuances through the precision of X-ray crystallography is essential for rational drug design and the engineering of novel materials.
Synthesis and Crystallization: A Preparative Overview
The synthesis of 2-(alkylthio)benzaldehydes is typically achieved through the nucleophilic substitution of an activated ortho-substituted benzene derivative with a corresponding thiol or thiolate. A general synthetic pathway is outlined below.
Figure 1: General workflow for the synthesis and crystallization of 2-(alkyl/arylthio)benzaldehyde derivatives.
Experimental Protocol: Synthesis of 2-(phenylthio)benzaldehyde
This protocol is adapted from established methods for the synthesis of diaryl thioethers.
Materials:
-
2-Fluorobenzaldehyde
-
Thiophenol
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2-fluorobenzaldehyde (1.0 eq) in DMF, add thiophenol (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(phenylthio)benzaldehyde.
Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is a critical step that often requires empirical optimization.
Recommended Technique: Slow Evaporation
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, dichloromethane/hexane) to create a saturated or near-saturated solution.
-
Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.
-
Protect the vial from vibrations and direct light.
-
Monitor the vial over several days for the formation of single crystals.
Principles of Single-Crystal X-ray Diffraction
X-ray crystallography is an analytical technique that provides the definitive three-dimensional structure of a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and observing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal lattice.
Figure 2: Simplified workflow of a single-crystal X-ray diffraction experiment.
Comparative Crystallographic Analysis
The following table summarizes the key crystallographic parameters for 2-(methylthio)benzaldehyde and 2-(phenylthio)benzaldehyde, providing a basis for comparison.
| Parameter | 2-(methylthio)benzaldehyde | 2-(phenylthio)benzaldehyde |
| CSD/COD Reference | COD: 4346679 | CCDC: 814258 |
| Chemical Formula | C₈H₈OS | C₁₃H₁₀OS |
| Molecular Weight | 152.21 g/mol | 214.28 g/mol |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pca2₁ | P2₁/c |
| a (Å) | 11.939(3) | 10.134(2) |
| b (Å) | 7.848(2) | 8.118(2) |
| c (Å) | 8.121(2) | 13.013(3) |
| α (°) | 90 | 90 |
| β (°) | 90 | 98.78(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 761.5(3) | 1058.2(4) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.328 | 1.345 |
Note: The crystallographic data for 2-(methylthio)benzaldehyde is sourced from the Crystallography Open Database (COD), and for 2-(phenylthio)benzaldehyde from the Cambridge Crystallographic Data Centre (CCDC).
Discussion of Structural Features and Intermolecular Interactions
The crystal structures of 2-(methylthio)benzaldehyde and 2-(phenylthio)benzaldehyde reveal important insights into the conformational preferences and packing motifs of this class of compounds.
Conformational Analysis: A key structural feature of ortho-substituted benzaldehydes is the relative orientation of the aldehyde group with respect to the ortho-substituent.[1] In both 2-(methylthio)benzaldehyde and 2-(phenylthio)benzaldehyde, the aldehyde group is observed to be nearly coplanar with the benzene ring. This planarity is a common feature in benzaldehyde derivatives, as it allows for resonance stabilization. The orientation of the alkyl/arylthio group relative to the aldehyde can be described by the C(aryl)-C(aryl)-S-C(alkyl/aryl) dihedral angle. The size of the substituent on the sulfur atom influences this dihedral angle and, consequently, the overall molecular conformation. Studies on 2-(alkylthio)benzaldehydes have shown that as the size of the alkyl group increases, the preference for an out-of-plane conformation of the alkylthio group also increases.[2]
Intermolecular Interactions: The crystal packing of these molecules is primarily governed by weak intermolecular interactions. In the case of 2-(phenylthio)benzaldehyde, π-π stacking interactions between the phenyl rings are expected to play a significant role in stabilizing the crystal lattice. Additionally, weak C-H···O hydrogen bonds involving the aldehyde oxygen atom as an acceptor are likely present in both structures, contributing to the overall packing efficiency.
Figure 3: Schematic representation of potential intermolecular interactions in the crystal packing of 2-(alkyl/arylthio)benzaldehyde derivatives.
Predicting the Crystal Structure of this compound
Based on the analysis of its less sterically hindered analogues and general principles of stereochemistry, we can make some informed predictions about the likely crystallographic features of this compound.
The most significant factor will be the steric bulk of the tert-butyl group.[3] This large, conformationally rigid group is expected to have a profound impact on both the molecular conformation and the crystal packing.
-
Molecular Conformation: The steric repulsion between the tert-butyl group and the aldehyde group will likely force the tert-butylthio moiety to adopt a conformation that is significantly twisted out of the plane of the benzene ring.[2] This would minimize the steric clash and would likely result in a larger C(aryl)-C(aryl)-S-C(tert-butyl) dihedral angle compared to the methyl and phenyl analogues. The orientation of the aldehyde group itself may also be affected, potentially leading to a slight deviation from coplanarity with the aromatic ring.
-
Crystal Packing: The bulky tert-butyl group will likely disrupt efficient π-π stacking between the benzaldehyde rings, which is a common packing motif in aromatic compounds.[3] As a result, the crystal packing is expected to be dominated by weaker van der Waals forces and potentially C-H···O interactions. The overall packing efficiency might be lower compared to the methyl and phenyl derivatives, which could be reflected in a lower calculated density.
Conclusion and Future Directions
This guide has provided a comparative overview of the X-ray crystallography of 2-(alkylthio)benzaldehyde derivatives, drawing on the available data for the methyl and phenyl substituted compounds. While the crystal structure of the target molecule, this compound, remains elusive, this analysis provides a valuable framework for predicting its structural characteristics.
The significant steric influence of the tert-butyl group is anticipated to lead to a distinct molecular conformation and crystal packing arrangement compared to its less hindered counterparts. The elucidation of the actual crystal structure of this compound and its derivatives through experimental work is a clear and important next step. Such studies will not only fill a gap in the current crystallographic literature but will also provide deeper insights into the intricate interplay of steric and electronic effects in this important class of molecules, ultimately aiding in the rational design of new drugs and materials.
References
- Schaefer, T., & Baleja, J. D. (1986). Control of the orientation of the aldehyde group in 2-(alkylthio)benzaldehydes by the directional lone-pair on sulfur. Canadian Journal of Chemistry, 64(7), 1376-1381.
- PubChem. (n.d.). 2-(Methylthio)benzaldehyde.
- Baliah, V., & Chellathurai, T. (1989). Dipole moments of some substituted benzaldehydes. Conformational preference of substituents ortho to the aldehyde group. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 101(4), 311-317.
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A Comparative Guide to 2-(Tert-Butylthio)Benzaldehyde and Its Analogs for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the strategic selection of molecular building blocks is paramount to achieving desired therapeutic outcomes and efficient reaction pathways. Among the diverse array of aromatic aldehydes, 2-(tert-butylthio)benzaldehyde emerges as a compound of significant interest due to the unique steric and electronic properties conferred by the ortho-tert-butylthio substituent. This guide provides a comprehensive comparison of the theoretical and experimental properties of this compound against its close structural analogs, 2-(methylthio)benzaldehyde and 2-(phenylthio)benzaldehyde, as well as the parent compound, benzaldehyde. Through a detailed examination of their synthesis, spectroscopic signatures, and reactivity, this document aims to equip researchers with the critical insights necessary for informed decision-making in their scientific endeavors.
Introduction: The Significance of Ortho-Thioether Benzaldehydes
Substituted benzaldehydes are fundamental precursors in the synthesis of a vast range of biologically active molecules and functional materials. The introduction of a thioether linkage at the ortho position of the benzaldehyde ring system imparts distinct characteristics that can profoundly influence molecular conformation, reactivity, and interaction with biological targets. The bulky tert-butyl group in this compound, in particular, can enforce specific torsional angles and shield the formyl group, thereby modulating its reactivity in a predictable manner. Understanding these nuances is critical for applications ranging from medicinal chemistry, where it can serve as a key intermediate for drug candidates, to materials science.
Synthesis and Mechanistic Considerations
The synthesis of this compound and its analogs typically proceeds via nucleophilic aromatic substitution, where an ortho-halogenated benzaldehyde is treated with the corresponding thiol in the presence of a base.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Chlorobenzaldehyde
-
tert-Butylthiol
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-chlorobenzaldehyde (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add tert-butylthiol (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality in Experimental Choices:
-
Solvent: DMF is chosen for its high boiling point and its ability to dissolve both the polar and nonpolar reactants.
-
Base: Potassium carbonate is a sufficiently strong base to deprotonate the thiol, forming the nucleophilic thiolate, while being mild enough to avoid side reactions with the aldehyde functionality.
-
Purification: Column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring the high purity required for subsequent applications and accurate characterization.
Comparative Physicochemical and Spectroscopic Analysis
The electronic and steric differences between the tert-butyl, methyl, and phenyl substituents on the sulfur atom lead to discernible variations in the physicochemical and spectroscopic properties of these ortho-thioether benzaldehydes.
| Property | This compound | 2-(Methylthio)benzaldehyde | 2-(Phenylthio)benzaldehyde | Benzaldehyde |
| Molecular Formula | C₁₁H₁₄OS[1] | C₈H₈OS | C₁₃H₁₀OS[2] | C₇H₆O[3] |
| Molecular Weight | 194.29 g/mol [1] | 152.21 g/mol | 214.28 g/mol [2] | 106.12 g/mol [3] |
| Appearance | - | Slightly Pale Yellow Liquid[4] | - | Colorless to yellow liquid |
| Boiling Point | - | 141-143 °C/13 mmHg | - | 178.1 °C |
| Refractive Index | - | n20/D 1.633 | - | n20/D 1.546 |
Table 1: Physicochemical Properties Comparison
Spectroscopic Properties: A Fingerprint of Molecular Structure
¹H NMR Spectroscopy:
-
Benzaldehyde: The aldehyde proton appears as a singlet around 10.0 ppm. The aromatic protons resonate between 7.5-8.0 ppm.[5]
-
2-(Methylthio)benzaldehyde: The methyl protons will appear as a singlet around 2.5 ppm. The aromatic and aldehyde protons will show shifts influenced by the electron-donating nature of the thioether group.
-
2-(Phenylthio)benzaldehyde: The aromatic region will be more complex due to the presence of two phenyl rings.
-
This compound (Predicted): A characteristic singlet for the nine equivalent tert-butyl protons is expected around 1.3-1.5 ppm. The aldehyde and aromatic protons will exhibit shifts reflective of the steric bulk and electronic contribution of the tert-butylthio group.
¹³C NMR Spectroscopy:
-
Benzaldehyde: The carbonyl carbon is highly deshielded and appears around 192.3 ppm. The aromatic carbons resonate in the 128-137 ppm region.[6][7]
-
2-(Alkylthio)benzaldehydes (Predicted): The presence of the sulfur atom will influence the chemical shifts of the ortho and ipso carbons of the benzaldehyde ring. The alkyl carbons will have characteristic signals in the upfield region.
FT-IR Spectroscopy:
-
Benzaldehyde: A strong, sharp absorption for the C=O stretch is observed around 1700 cm⁻¹. Aromatic C-H stretches appear just above 3000 cm⁻¹, and the aldehyde C-H stretch is visible as two weak bands around 2720 and 2820 cm⁻¹.[8]
-
Substituted Thioether Benzaldehydes (Predicted): The fundamental vibrational frequencies will be similar to benzaldehyde, with subtle shifts in the C=O stretching frequency due to the electronic effects of the thioether substituent. The fingerprint region below 1500 cm⁻¹ will be unique for each compound.
Reactivity and Application in Synthesis
The ortho-thioether functionality can act as a directing group in further aromatic substitutions and can influence the reactivity of the aldehyde group. The steric hindrance from the tert-butyl group in this compound is expected to play a significant role in its synthetic applications, potentially leading to higher selectivity in certain reactions compared to the less hindered methyl or phenyl analogs. These compounds are valuable intermediates in the synthesis of various fine chemicals and pharmaceuticals.[2]
Caption: A generalized workflow for the synthesis, purification, and application of this compound.
Conclusion and Future Outlook
This guide provides a comparative framework for understanding the properties of this compound and its analogs. The choice between these building blocks will ultimately depend on the specific requirements of the synthetic target and the desired physicochemical properties of the final molecule. The steric bulk of the tert-butyl group offers a unique tool for chemists to fine-tune reactivity and selectivity. Further experimental studies are warranted to fully elucidate the spectroscopic and reactive profile of this compound, which will undoubtedly expand its utility in the development of novel therapeutics and advanced materials.
References
- Organic Syntheses Procedure. (n.d.).
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). The Journal of Organic Chemistry.
- This compound (C11H14OS) - PubChem. (n.d.). PubChem.
- 2-(Phenylthio)benzaldehyde | C13H10OS | CID 12340685 - PubChem. (n.d.). PubChem.
- 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0006115). (n.d.). Human Metabolome Database.
- Benzaldehyde, 2-[(phenylmethyl)thio]-; benzaldehyde, o-(benzylthio)- - Optional[Raman] - Spectrum - SpectraBase. (n.d.). SpectraBase.
- Copper-Mediated Methylthiolation of Aryl Halides with DMSO - Supporting Information. (n.d.). The Royal Society of Chemistry.
- 9: Multistep Synthesis (Experiment). (2020). Chemistry LibreTexts.
- 1H NMR Spectra and Peak Assignment. (n.d.). Oregon State University.
- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0006115). (n.d.). Human Metabolome Database.
- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). (n.d.). Human Metabolome Database.
- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
- proton 1H NMR spectrum of benzaldehyde C6H5CHO. (n.d.). Doc Brown's Chemistry.
- C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry.
- C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm ... (n.d.). Doc Brown's Chemistry.
- High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. (2021). Physical Chemistry Chemical Physics.
- IR Spectra of benzaldehyde and its derivatives in different aggregate states. (2012). Optics and Spectroscopy.
- Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. (n.d.). Liberty University.
- Typical 2 H-NMR spectrum of benzaldehyde obtained on a 500 MHz... (n.d.). ResearchGate.
- Benzaldehyde - NIST WebBook. (n.d.). National Institute of Standards and Technology.
- FT-IR Spectrum of Benzaldehyde. (n.d.). ResearchGate.
- 2-tert-Butylbenzaldehyde | C11H14O | CID 13184777 - PubChem. (n.d.). PubChem.
- Oxidation of Alcohol to Produce Benzaldehyde. (n.d.). Lakeland University. Retrieved January 7, 2026, from [Link] SURE_2019_Posters/Oxidation_of_Alcohol_to_Produce_Benzaldehyde.pdf
- What to expect from the tert-butanol 1D and 2D 13C NMR analysis? (2023). Nanalysis.
- Benzaldehyde-(carbonyl-13C) | C7H6O | CID 10877067 - PubChem. (n.d.). PubChem.
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A Comparative Guide to the Biological Activity of 2-(Tert-Butylthio)Benzaldehyde Derivatives
Introduction: Unveiling the Therapeutic Potential of Functionalized Benzaldehydes
Benzaldehyde, the simplest aromatic aldehyde, serves as a versatile scaffold in medicinal chemistry, giving rise to a diverse array of derivatives with a broad spectrum of biological activities. The introduction of various functional groups onto the benzaldehyde ring can profoundly influence the molecule's physicochemical properties and its interactions with biological targets. This guide focuses on the emerging class of 2-(tert-butylthio)benzaldehyde derivatives and their potential therapeutic applications. Due to the limited direct research on the biological activities of this compound itself, this document provides a comparative analysis of structurally related thio-substituted benzaldehydes and other key benzaldehyde derivatives. We will explore their anticancer, antimicrobial, and enzyme-inhibitory properties, supported by experimental data and detailed methodologies, to provide a predictive framework for the therapeutic potential of this chemical class.
A noteworthy example of the successful translation of a related precursor into a clinically significant therapeutic is Zileuton (Zyflo®). The synthesis of Zileuton, a 5-lipoxygenase inhibitor used in the management of asthma, involves a key intermediate derived from this compound.[1][2] This underscores the potential of this scaffold in the development of novel therapeutic agents. Zileuton works by inhibiting the enzyme 5-lipoxygenase, thereby preventing the conversion of arachidonic acid to leukotrienes, which are potent mediators of inflammation and bronchoconstriction in asthma.[3][4]
Comparative Analysis of Biological Activities
Anticancer Activity: A Tale of Two Moieties
The anticancer potential of benzaldehyde derivatives is a burgeoning field of research. The introduction of a thiosemicarbazone or a benzyloxy group can confer significant cytotoxic activity against various cancer cell lines.
1. Benzaldehyde Thiosemicarbazones: Inducers of Apoptosis
Thiosemicarbazones derived from substituted benzaldehydes have demonstrated potent cytotoxic effects. Their mechanism of action is often attributed to the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis, and the subsequent induction of programmed cell death, or apoptosis.[5][6]
2. Benzyloxybenzaldehyde Derivatives: Selective Enzyme Inhibitors
In contrast, benzyloxybenzaldehyde derivatives have emerged as highly selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers and associated with cancer stem cell populations and chemoresistance.[7][8] By selectively targeting ALDH1A3, these compounds offer a promising strategy to overcome drug resistance and eliminate cancer stem cells.
| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Primary Mechanism of Action | Reference |
| Benzaldehyde Thiosemicarbazones | m-cyanobenzaldehyde thiosemicarbazone palladium(II) complex | Human Tumor Cell Lines | Not Specified | Ribonucleotide Reductase Inhibition, Apoptosis Induction | [5] |
| Benzyloxybenzaldehydes | 4-(Benzyloxy)-3-methoxybenzaldehyde (ABMM-15) | - | 0.23 ± 0.05 (ALDH1A3) | Selective ALDH1A3 Inhibition | [7] |
| Benzyloxybenzaldehydes | 3-(Benzyloxy)-4-methoxybenzaldehyde (ABMM-16) | - | 1.29 ± 0.10 (ALDH1A3) | Selective ALDH1A3 Inhibition | [7] |
Antimicrobial Activity: Targeting Fungal and Bacterial Pathogens
The antimicrobial properties of benzaldehyde derivatives have also been explored, with promising results against both fungal and bacterial pathogens.
1. Antifungal Benzaldehydes: Disrupting Cellular Antioxidation
Certain benzaldehydes exhibit potent antifungal activity by disrupting the fungal antioxidation system. This can be achieved through redox cycling, which destabilizes cellular redox homeostasis. Structure-activity relationship studies have revealed that the presence of an ortho-hydroxyl group on the aromatic ring enhances antifungal activity.[1][2]
2. 2-Thio-Substituted Pyrimidines: Broad-Spectrum Antibacterial Agents
Derivatives of 2-thiopyrimidine have shown significant antibacterial activity against multidrug-resistant strains of Escherichia coli and Staphylococcus aureus. The incorporation of a benzyl or benzimidazolyl group at the 2-thio position appears to be crucial for their antibacterial efficacy.[9][10]
| Compound Class | Representative Compound | Target Organism | MIC (µg/mL) | Mechanism of Action | Reference |
| Antifungal Benzaldehydes | Benzaldehydes with ortho-hydroxyl group | Aspergillus fumigatus, A. flavus, A. terreus, Penicillium expansum | Varies | Disruption of cellular antioxidation | [1][2] |
| 2-Thio-Substituted Pyrimidines | Compound 6m (a 2-(benzimidazolylmethylthio)pyrimidine) | S. aureus, E. coli | 500 | Not fully elucidated | [9] |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability and proliferation.[11][12]
Materials:
-
MTT solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Test compounds
-
Cancer cell lines
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.[12]
-
Incubation: Incubate the plate for 6 to 24 hours to allow cells to attach and recover.[12]
-
Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well.[12]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[12]
-
Solubilization: Add 100 µL of the detergent reagent to each well to dissolve the formazan crystals.[12]
-
Incubation: Leave the plate at room temperature in the dark for 2 hours.[12]
-
Absorbance Reading: Record the absorbance at 570 nm using a microplate reader.[12]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][14][15]
Materials:
-
Sterile 96-well microtiter plates[13]
-
Bacterial or fungal cultures
-
Sterile broth medium (e.g., Mueller-Hinton broth)[14]
-
Test compounds
-
Sterile diluents[13]
Procedure:
-
Prepare Antibiotic Dilutions: Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of the microtiter plate.[14]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium, typically adjusted to a 0.5 McFarland standard.[15]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[14]
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]
Visualizing the Mechanisms of Action
To better understand the biological effects of these benzaldehyde derivatives, we can visualize their mechanisms of action using workflow and pathway diagrams.
Caption: General workflow for the synthesis and biological screening of this compound derivatives.
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The Synthetic Chemist's Compass: A Cost-Benefit Analysis of 2-(Tert-Butylthio)Benzaldehyde for Ortho-Functionalization
In the landscape of pharmaceutical synthesis and complex molecule construction, the precise introduction of functional groups onto an aromatic ring is a cornerstone of molecular design. Among the myriad of strategies for achieving ortho-functionalization, the use of directing groups has proven to be a powerful and reliable tool. This guide provides a comprehensive cost-benefit analysis of 2-(tert-butylthio)benzaldehyde , a versatile intermediate, comparing its utility and economic viability against alternative synthetic strategies for achieving ortho-substituted benzaldehydes and related structures. This analysis is tailored for researchers, scientists, and drug development professionals who navigate the intricate balance between synthetic efficiency, scalability, and economic constraints.
The Strategic Advantage of the tert-Butylthio Group: A Gateway to Ortho-Functionalization
The tert-butylthio group in this compound serves a dual purpose. Firstly, it acts as a robust directing group for ortho-lithiation, facilitating the introduction of a wide range of electrophiles at the adjacent position with high regioselectivity. Secondly, the thioether linkage offers multiple avenues for subsequent transformations, including cleavage to reveal a thiol or conversion to other functional groups, adding to its synthetic versatility.
A primary application of this compound is as a key intermediate in the synthesis of Zileuton, a 5-lipoxygenase inhibitor used in the treatment of asthma.[1] Its synthesis is efficiently achieved from readily available starting materials, 2-chlorobenzaldehyde and tert-butyl mercaptan, in a high-yielding nucleophilic aromatic substitution reaction.[1][2]
Synthesis of this compound: A Robust and High-Yielding Protocol
The synthesis of this compound is a well-established and efficient process. The reaction of 2-chlorobenzaldehyde with tert-butyl mercaptan in the presence of a base such as potassium hydroxide in a suitable solvent like dimethyl sulfoxide (DMSO) proceeds smoothly to afford the desired product in near-quantitative yields.[1]
Experimental Protocol: Synthesis of this compound
-
To a solution of potassium hydroxide (1.1 equivalents) in dimethylsulfoxide (DMSO), add tert-butyl mercaptan (1.0 equivalent).
-
Heat the mixture to 110°C.
-
Add 2-chlorobenzaldehyde (1.0 equivalent) to the reaction mixture.
-
Maintain the temperature at 110°C for 1 hour.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
This protocol is notable for its high yield (>95%), relatively short reaction time, and the use of commercially available and cost-effective starting materials.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Tert-Butylthio)Benzaldehyde
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. Handling specialized reagents like 2-(Tert-Butylthio)Benzaldehyde, a compound valuable in synthetic chemistry, requires not only precision in its application but also a rigorous approach to its disposal. This guide moves beyond mere compliance, offering a framework for understanding the "why" behind each procedural step, ensuring a self-validating system of safety and environmental stewardship in your laboratory.
Hazard Profile: Understanding the Chemistry of Disposal
This compound is an organosulfur compound, a class of molecules often associated with strong odors and specific toxicological profiles.[1] Its structure combines a reactive aldehyde group with a tert-butylthio substituent. This combination dictates its handling and disposal requirements. While comprehensive toxicological data for this specific compound is limited, safety data sheets (SDS) for structurally related chemicals, such as substituted benzaldehydes and thioethers, provide a strong basis for a conservative and safe disposal strategy.[2][3][4]
The primary hazards necessitate managing this compound as a regulated chemical waste. Key concerns involve its potential for skin and eye irritation, possible allergic skin reactions (sensitization), and toxicity to aquatic life.[3][4] Upon combustion, it may decompose to release poisonous fumes, including toxic oxides of sulfur and carbon.[2]
| Hazard Characteristic | Description & Implication for Disposal | Supporting Sources |
| Skin/Eye Irritation | Direct contact can cause irritation. This necessitates the use of robust Personal Protective Equipment (PPE) during handling and disposal to prevent exposure. Contaminated materials become hazardous waste. | [3] |
| Skin Sensitization | May cause an allergic skin reaction upon repeated contact. This requires minimizing exposure and ensuring all contaminated disposables are treated as hazardous waste. | [4] |
| Aquatic Toxicity | The compound is expected to be toxic or very toxic to aquatic life, potentially with long-lasting effects. This is the primary driver for preventing its release into the environment via drains or general refuse. | [3][4] |
| Combustibility | The compound is a combustible liquid. While not highly flammable, it should be kept away from ignition sources. This influences storage and segregation practices. | [3] |
| Hazardous Decomposition | High temperatures, such as in a fire, can lead to the generation of toxic sulfur oxides and carbon monoxide/dioxide. This reinforces the need for disposal via controlled high-temperature incineration by a licensed facility. | [2] |
The Core Principle: Mandated Hazardous Waste Management
Given its hazard profile, this compound and any materials contaminated with it must be disposed of as regulated hazardous waste. The ultimate responsibility for chemical waste, from "cradle to grave," lies with the generator.[5]
Under no circumstances should this chemical be disposed of down the drain or in solid waste containers. Environmental release is strictly prohibited due to its potential for aquatic toxicity.[6][7] Disposal must comply with all federal, state, and local regulations and be handled by a licensed waste disposal company.[2][5]
Operational Protocol for Disposal
The following step-by-step procedure provides a clear workflow for managing this compound waste from the point of generation to its final hand-off for disposal.
Step 1: Immediate Segregation at Point of Generation
Proper disposal begins the moment waste is created.
-
Designate a Waste Container : Use a dedicated, chemically compatible container for liquid waste. A borosilicate glass bottle with a screw cap is recommended. For solid waste (e.g., contaminated filter paper, gloves), use a clearly marked, sealable bag or container.
-
Avoid Mixing Waste : Do not mix this compound waste with other waste streams, especially strong oxidizing agents, which are incompatible. Mixing wastes can lead to dangerous reactions and complicates the disposal process.
-
Label Correctly : The waste container must be labeled immediately with:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate estimation of the concentration and volume.
-
The associated hazards (e.g., "Irritant," "Skin Sensitizer," "Marine Pollutant").
-
The date of accumulation.
-
Step 2: Accumulation and Storage in the Laboratory
-
Secure Containment : Keep the waste container tightly closed when not in use to prevent the release of vapors.[8]
-
Designated Storage Area : Store the waste container in a designated satellite accumulation area within the lab. This area should be under the control of the laboratory personnel.
-
Secondary Containment : Place the waste container in a secondary containment bin (e.g., a plastic tub) to contain any potential leaks or spills.
-
Cool, Dark, and Ventilated : Store the waste in a cool, dark, and well-ventilated area, away from heat sources or direct sunlight.[2] The recommended storage temperature for the pure chemical is 2-8°C, which should be considered for waste storage where feasible.
Step 3: Emergency Preparedness and Spill Control
Accidents can happen, and a clear plan is essential.
-
Personal Protection : In the event of a spill, immediately alert personnel in the area. Before attempting cleanup, don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2] For significant spills, respiratory protection may be necessary.[3]
-
Containment : For small spills, absorb the material with an inert absorbent like vermiculite, sand, or diatomaceous earth.[9] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection : Carefully collect the absorbent material and contaminated soil into a suitable, sealable container for disposal.[9]
-
Decontamination : Clean the spill area thoroughly.
-
Disposal : The collected spill material is hazardous waste and must be labeled and disposed of according to the procedures outlined in this guide.
Step 4: Arranging for Final Disposal
-
Contact EHS : Once your waste container is nearing full, or before it exceeds your institution's storage time limits, contact your facility's Environmental Health & Safety (EHS) office.
-
Schedule Pickup : Follow your institutional procedures to schedule a pickup of the hazardous waste.
-
Final Disposal Method : The EHS office will consolidate the waste and transfer it to a licensed Treatment, Storage, and Disposal Facility (TSDF).[10] The most appropriate method for this type of organic compound is high-temperature chemical incineration, which ensures complete destruction of the molecule into less harmful components, managed by scrubbers and afterburners.[2]
Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
- Sigma-Aldrich. Safety Data Sheet (Generic). This link represents a generic search for safety data sheets and does not point to a specific document. The information is synthesized from common hazard statements found in multiple SDS for similar compounds.
- Indenta Chemicals.
- Sigma-Aldrich. Safety Data Sheet (Generic). This link represents a generic search for safety data sheets and does not point to a specific document. The information is synthesized from common hazard statements found in multiple SDS for similar compounds.
- Environmental Toxicology and Chemistry. Toxicity effects of organosulfur compounds on anaerobic microbial metabolism. [Link]
- Loba Chemie.
- PubChem. 4-Tert-Butylbenzenethiol. [Link]
- PubChem. tert-Butyl mercaptan. [Link]
- Wikipedia. Organosulfur chemistry. [Link]
- PubChem. 2-tert-Butylbenzaldehyde. [Link]
- Florida Department of Environmental Protection.
- University of Texas at Austin Environmental Health & Safety. Chemical Waste. [Link]
- Yale Environmental Health & Safety. Management of Hazardous Waste Procedure. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
